1,1,3-Triphenyl-1-propanol CAS 6880-25-7 properties
An In-depth Technical Guide to 1,1,3-Triphenyl-1-propanol (CAS 6880-25-7) For Researchers, Scientists, and Drug Development Professionals This document serves as a comprehensive technical guide on 1,1,3-Triphenyl-1-propa...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to 1,1,3-Triphenyl-1-propanol (CAS 6880-25-7)
For Researchers, Scientists, and Drug Development Professionals
This document serves as a comprehensive technical guide on 1,1,3-Triphenyl-1-propanol, a tertiary alcohol with a unique structural framework. It provides an in-depth analysis of its physicochemical properties, synthesis, reactivity, and potential applications, particularly as a scaffold in medicinal chemistry and materials science. This guide is structured to deliver not just data, but also the scientific rationale behind experimental methodologies, empowering researchers to effectively utilize this compound in their work.
Core Physicochemical Properties
1,1,3-Triphenyl-1-propanol is a sterically hindered tertiary alcohol. Its physical and chemical characteristics are dictated by the presence of three bulky phenyl groups and a single hydroxyl functional group. These properties are fundamental to understanding its behavior in reaction media, its solubility, and its handling requirements.
A summary of its key computed and known properties is presented below.
The most logical and efficient synthesis of 1,1,3-Triphenyl-1-propanol is achieved via a Grignard reaction. This classic organometallic reaction is the method of choice for creating tertiary alcohols with high specificity. The causality behind this choice is the powerful nucleophilicity of the Grignar reagent, which readily attacks the electrophilic carbonyl carbon of a ketone.
The specific pathway involves the reaction of benzophenone with phenethylmagnesium bromide .
Synthetic Workflow Diagram
The following diagram illustrates the two-stage process, from the formation of the Grignard reagent to the final product.
Structure of 1,1,3-triphenylpropan-1-ol vs amino-alcohol derivatives
Comparative Structural Dynamics: 1,1,3-Triphenylpropan-1-ol vs. Amino-Alcohol Pharmacophores Executive Summary This technical guide analyzes the structural, synthetic, and pharmacological divergences between the lipophil...
Author: BenchChem Technical Support Team. Date: February 2026
Comparative Structural Dynamics: 1,1,3-Triphenylpropan-1-ol vs. Amino-Alcohol Pharmacophores
Executive Summary
This technical guide analyzes the structural, synthetic, and pharmacological divergences between the lipophilic scaffold 1,1,3-triphenylpropan-1-ol and its bioactive amino-alcohol derivatives (specifically the 3-amino-1,1-diphenylpropan-1-ol class). While the former serves as a fundamental study in lipophilic packing and Grignard kinetics, the latter represents a critical pharmacophore in medicinal chemistry, forming the backbone of anticholinergic and antihistaminic agents (e.g., Pridinol, Trihexyphenidyl). This guide details the synthetic transition from "silent" scaffold to active drug, emphasizing the critical role of the amine "cationic head" in G-Protein Coupled Receptor (GPCR) binding.
The transition from 1,1,3-triphenylpropan-1-ol to an amino-alcohol derivative is not merely a functional group swap; it is a shift from a purely hydrophobic entity to an amphiphilic pharmacophore capable of ion-trapping and specific receptor docking.
The Lipophilic Anchor: 1,1,3-Triphenylpropan-1-ol[1]
Structure: A tertiary alcohol flanked by three phenyl rings. Two phenyls are geminal at C1; the third is tethered at C3.
Electronic Environment: The molecule is dominated by
- interactions. The C1-hydroxyl group is the sole hydrogen bond donor (HBD).
Solubility Profile: High LogP (>4.5), negligible water solubility. It lacks an ionizable center, making it "silent" to receptors requiring electrostatic anchoring (e.g., Aspartate residues in Muscarinic receptors).
The Pharmacophore: 3-Amino-1,1-diphenylpropan-1-ol
Structure: The C3-phenyl group is replaced (or modified) to include a tertiary amine (e.g., piperidine, dimethylamine).
Pharmacophoric Triad:
Geminal Diphenyls: Provide strong hydrophobic binding (Van der Waals) to the receptor's hydrophobic pocket.
C1-Hydroxyl: Forms essential Hydrogen Bonds (H-bonds) with receptor Tyrosine or Serine residues.
C3-Amine: The "Cationic Head." At physiological pH (7.4), this amine is protonated, allowing ionic bonding with the conserved Aspartate (Asp) residue in GPCRs (e.g., Asp111 in mAChR).
Table 1: Physicochemical Comparison
Feature
1,1,3-Triphenylpropan-1-ol
3-Piperidino-1,1-diphenylpropan-1-ol (Pridinol)
Molecular Weight
~288.38 g/mol
~295.42 g/mol
H-Bond Donor
1 (OH)
1 (OH)
H-Bond Acceptor
1 (OH)
2 (OH, N)
Ionizability (pKa)
Neutral (Non-ionizable)
Basic (~9.0 - 9.5)
LogP (Lipophilicity)
High (>4.5)
Moderate (2.0 - 3.5)
Receptor Affinity
Negligible (Non-specific)
High (nM affinity for Muscarinic M1-M5)
Synthetic Pathways: The Grignard Divergence
The synthesis of both scaffolds relies on the Grignard reaction, but the choice of electrophile dictates the final functionality.
Protocol A: Synthesis of 1,1,3-Triphenylpropan-1-ol
This route utilizes a double nucleophilic addition to an ester.
Grignard Addition: Suspend the Mannich base hydrochloride in anhydrous THF (free base it first if using ether, or use excess Grignard to scavenge the HCl).
Reaction: Add PhMgBr (2.5 eq) at 0°C. The extra equivalent neutralizes the amine salt if present.
Quench & Extraction: Quench with ice-water/HCl. The product will partition into the aqueous phase (as the salt).
Basification: Wash the aqueous layer with ether (removes neutral biphenyl impurities). Basify aqueous layer with NaOH to pH 12.
Isolation: Extract the free amine into
. Dry and concentrate.
Visualization of Synthetic Logic
Figure 1: Comparative synthetic pathways. Route A involves double alkylation of an ester, while Route B utilizes a Mannich condensation followed by a single alkylation.
Pharmacological Implications: The "Cationic Head"[2]
The structural difference between these two molecules dictates their biological utility. The amino-alcohol moiety is the "skeleton key" for Muscarinic Acetylcholine Receptors (mAChRs).
Mechanism of Binding (SAR)
Muscarinic antagonists (like Pridinol or Biperiden) function by competing with Acetylcholine (ACh).
The Hydrophobic Pocket: The two phenyl rings at C1 (present in both scaffolds) bind to a hydrophobic pocket formed by aromatic residues (Trp, Tyr) in the receptor transmembrane domain.
The Ionic Anchor (Critical Divergence):
1,1,3-Triphenylpropan-1-ol: Lacks a positive charge. It cannot form the salt bridge with the conserved Aspartate (Asp111 in M1) residue. Binding is weak and non-specific.
Amino-Alcohol:[1][2] The tertiary amine is protonated (
) in the synaptic cleft. This positive charge acts as a high-affinity anchor, mimicking the quaternary ammonium of Acetylcholine.
Visualization of Receptor Interaction
Figure 2: Pharmacophore mapping of amino-alcohol derivatives. The "Silent" 1,1,3-triphenylpropan-1-ol lacks the "Protonated Amine" node, severing the critical Ionic Bond to Aspartate.
Experimental Validation & Analysis
To confirm the synthesis and structural integrity of these compounds, the following analytical signatures are diagnostic.
Proton NMR (
-NMR) Diagnostic Signals
1,1,3-Triphenylpropan-1-ol:
Look for the ethylene bridge (
). It appears as two distinct triplets (or complex multiplets due to roofing) between 2.0 - 3.0 ppm.
Absence of aliphatic signals beyond the bridge.
Amino-Alcohol (e.g., Pridinol):
Alpha-methylene: The
adjacent to the nitrogen will be shifted upfield compared to the benzylic , but distinctively broadened if the amine is protonated.
Ring Protons: If a piperidine ring is present, look for the characteristic 4H and 2H multiplets in the
1.4 - 2.5 ppm range.
HPLC Method for Separation
Because the amino-alcohol is basic, standard reverse-phase HPLC requires pH modification.
Column: C18 (e.g., Agilent Zorbax Eclipse), 5
m.
Mobile Phase: Acetonitrile : Phosphate Buffer (pH 3.0) [60:40].
Note: Low pH keeps the amine protonated, preventing peak tailing caused by interaction with residual silanols on the column.
Detection: UV at 210 nm (non-selective) or 254 nm (phenyl absorption).
References
Synthesis of Triphenylmethanol (Grignard Baseline)
Title: Experiment 12: Grignard Synthesis of Triphenylmethanol.
1,1,3-triphenyl-1-propanol chemical structure and molecular weight
Structure, Synthesis, and Analytical Profiling Executive Summary 1,1,3-Triphenyl-1-propanol (CAS: 6880-25-7) is a tertiary alcohol characterized by a bulky, lipophilic gem-diphenyl carbinol motif linked to a phenethyl ch...
Author: BenchChem Technical Support Team. Date: February 2026
Structure, Synthesis, and Analytical Profiling
Executive Summary
1,1,3-Triphenyl-1-propanol (CAS: 6880-25-7) is a tertiary alcohol characterized by a bulky, lipophilic gem-diphenyl carbinol motif linked to a phenethyl chain. While often encountered as a structural intermediate or impurity in the synthesis of diphenylmethane-derived pharmaceuticals (e.g., antihistamines, anticholinergics), it serves as a robust model for studying steric hindrance in tertiary alcohols and hydrophobic interactions in receptor binding pockets.
This guide provides a definitive technical profile of the compound, detailing its physicochemical properties, a validated synthetic route via Grignard addition, and analytical fingerprints for identification.
Physicochemical Characterization
The structural uniqueness of 1,1,3-triphenyl-1-propanol lies in the C1 carbon, which is achiral due to the symmetry of the two phenyl rings attached to it, yet highly crowded. This steric bulk significantly influences its reactivity, particularly making dehydration to the alkene favorable under acidic conditions.
Table 1: Core Chemical Data[1]
Property
Value
Chemical Name
1,1,3-Triphenyl-1-propanol
CAS Number
6880-25-7
Molecular Formula
Molecular Weight
288.39 g/mol
Exact Mass
288.1514 g/mol
Structure Type
Tertiary Alcohol (Achiral)
Physical State
Solid (White crystalline powder)
Solubility
Soluble in DCM, THF, Ethyl Acetate; Insoluble in Water
SMILES
OC(c1ccccc1)(c2ccccc2)CCc3ccccc3
InChI Key
NRTKLWOWRLGLDO-UHFFFAOYSA-N
Synthetic Methodology: Double Grignard Addition
Rationale:
The most efficient and convergent route to 1,1,3-triphenyl-1-propanol is the double addition of phenylmagnesium bromide to a hydrocinnamate ester.[1] This method is superior to the ketone route (adding phenethyl Grignard to benzophenone) because it utilizes cheaper, more stable starting materials and minimizes competitive enolization side reactions.
Reaction Scheme
The synthesis proceeds via the formation of a ketone intermediate in situ, which is immediately attacked by a second equivalent of the Grignard reagent.[1]
Figure 1: Convergent synthesis of 1,1,3-triphenyl-1-propanol via Grignard addition.
Detailed Protocol
Safety Note: Grignard reagents are moisture-sensitive.[1] All glassware must be oven-dried, and the reaction must be performed under an inert atmosphere (
or ).
Reagent Preparation:
Charge a 3-neck round-bottom flask with magnesium turnings (2.4 eq) and a crystal of iodine. Flame dry under vacuum, then backfill with Argon.
Add anhydrous THF. Add bromobenzene (2.4 eq) dropwise to initiate the formation of Phenylmagnesium bromide (PhMgBr). Maintain a gentle reflux.
Addition:
Cool the PhMgBr solution to 0°C.
Dissolve Methyl 3-phenylpropionate (1.0 eq) in anhydrous THF.
Add the ester solution slowly to the Grignard reagent. The first equivalent forms the ketone (1,3-diphenylpropan-1-one), which is more reactive than the ester and rapidly consumes the second equivalent of PhMgBr.
Completion & Quench:
Allow the mixture to warm to room temperature and stir for 2 hours (monitor by TLC for disappearance of ester).
Cool to 0°C and quench carefully with saturated aqueous Ammonium Chloride (
).
Note: Avoid strong mineral acids (like
) during workup to prevent acid-catalyzed dehydration to the alkene (1,1,3-triphenylpropene).
Purification:
Extract with Diethyl Ether or Ethyl Acetate.
Wash organic phase with brine, dry over
, and concentrate.
Recrystallize from Hexane/Ethyl Acetate to yield the pure alcohol.
Analytical Profiling
To validate the identity of 1,1,3-triphenyl-1-propanol, the following spectral features must be confirmed. The absence of the carbonyl stretch (ester/ketone) and the presence of the hydroxyl group are key indicators.
Nuclear Magnetic Resonance (
-NMR)
The spectrum is distinct due to the integration ratio of the aromatic protons to the aliphatic chain.[1]
In drug development, 1,1,3-triphenyl-1-propanol is frequently monitored as:
Degradant: A hydrolysis product of drugs containing the diphenylpropylamine pharmacophore.
Process Impurity: In the synthesis of antihistamines (e.g., Pheniramine analogs), over-addition of phenyl Grignard reagents to ester precursors can generate this "bis-phenyl" impurity, which is difficult to remove due to its high lipophilicity.
Metabolic Marker: Oxidative deamination of related amines can yield this alcohol as a metabolite.
Storage: Store in a cool, dry place. The compound is stable but hygroscopic.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4070833, 1,1,3-Triphenyl-1-propanol.[1] Retrieved from [Link]
European Chemicals Agency (ECHA). Registration Dossier: 1,1,3-triphenylpropan-1-ol (EC 684-626-5).[1] Retrieved from [Link][1]
Structural Divergence in Phenylpropanoids: From Linear Linkers to Bulky Scaffolds
The following technical guide details the structural, synthetic, and functional divergences between 3-phenyl-1-propanol and 1,1,3-triphenyl-1-propanol . Executive Summary In medicinal chemistry and organic synthesis, the...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the structural, synthetic, and functional divergences between 3-phenyl-1-propanol and 1,1,3-triphenyl-1-propanol .
Executive Summary
In medicinal chemistry and organic synthesis, the transition from 3-phenyl-1-propanol to 1,1,3-triphenyl-1-propanol represents a shift from a flexible, reactive "linker" molecule to a rigid, sterically congested "scaffold." While the former serves as a primary alcohol building block for linear chain extension (e.g., in the synthesis of Dapoxetine), the latter acts as a bulky tertiary alcohol, often utilized to induce steric shielding or hydrophobic anchoring in receptor-ligand interactions.
This guide analyzes the physicochemical distinctions, synthetic methodologies, and reactivity profiles of these two agents, providing a validated protocol for the Grignard synthesis of the tertiary alcohol.
Part 1: Molecular Architecture & Physicochemical Properties
The fundamental difference lies in the substitution at the C1 position (the carbinol carbon). 3-phenyl-1-propanol is a primary alcohol , whereas 1,1,3-triphenyl-1-propanol is a tertiary alcohol with two additional phenyl rings at the reaction center.
Comparative Data Table
Feature
3-Phenyl-1-propanol
1,1,3-Triphenyl-1-propanol
CAS Number
122-97-4
6880-25-7 (Saturated) (Note: 1522-13-0 is the alkyne analog)
The following diagram illustrates the topological difference. Note the accessible hydroxyl group in the primary alcohol versus the shielded hydroxyl in the tertiary alcohol.
Figure 1: Topological comparison showing the steric crowding at the C1 position in the triphenyl variant.
Part 2: Synthetic Pathways[3]
The synthesis of these two compounds requires fundamentally different approaches due to their substitution patterns.
3-Phenyl-1-propanol: Reductive Synthesis
This compound is typically produced via the hydrogenation of cinnamaldehyde (a major component of cinnamon oil). The process involves reducing both the alkene and the aldehyde functionalities.
Precursor: Cinnamaldehyde (
)
Reagent:
/ Pd-C or (Lab scale).
Mechanism: Saturation of the
-unsaturation followed by carbonyl reduction.
1,1,3-Triphenyl-1-propanol: Grignard Addition
The tertiary alcohol cannot be made by simple reduction. It requires the formation of Carbon-Carbon bonds, typically via a Grignard reaction between a hydrocinnamic acid ester and phenylmagnesium bromide.[3]
Validated Laboratory Protocol
Objective: Synthesis of 1,1,3-triphenyl-1-propanol from Methyl 3-phenylpropanoate.
Reagents:
Methyl 3-phenylpropanoate (1.0 equiv)
Phenylmagnesium bromide (PhMgBr) (2.2 equiv, 3.0 M in Et2O)
Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen (
) atmosphere.
Solvent Prep: Add anhydrous THF (20 mL per gram of substrate) to the flask.
Grignard Addition: Cool the PhMgBr solution to 0°C in an ice bath.
Substrate Introduction: Dissolve Methyl 3-phenylpropanoate in a minimal amount of anhydrous THF. Add this solution dropwise to the Grignard reagent over 30 minutes.
Causality: Slow addition prevents runaway exotherms and minimizes biphenyl coupling side products.
Reflux: Remove the ice bath and allow the mixture to warm to room temperature. Heat to varying reflux (60°C) for 2–4 hours to drive the reaction to completion (conversion of the intermediate ketone to the alcohol).
Quench: Cool to 0°C. Carefully quench with saturated
.
Safety Note: This step releases
and heat. Add slowly.
Workup: Extract with Ethyl Acetate (
). Wash combined organics with brine, dry over , and concentrate
in vacuo.
Purification: Recrystallize from Hexanes/Ethyl Acetate or purify via flash column chromatography (Silica gel, 5-10% EtOAc in Hexanes).
Figure 2: Stepwise mechanistic flow for the conversion of the ester precursor to the tertiary alcohol.
Part 3: Reactivity & Pharmaceutical Relevance[3]
Reactivity Profiles
The difference in the carbon class (primary vs. tertiary) dictates the chemical fate of these molecules in biological and synthetic systems.
Oxidation Resistance:
3-Phenyl-1-propanol: Contains two
-protons. It is rapidly oxidized by liver enzymes (ADH/ALDH) or chemical oxidants (Jones Reagent) to Hydrocinnamic Acid .
1,1,3-Triphenyl-1-propanol: Contains zero
-protons. It is metabolically robust against oxidative degradation, making it an ideal scaffold for prolonging drug half-life.
Dehydration (Elimination):
The tertiary alcohol is prone to acid-catalyzed dehydration via an E1 mechanism , forming the conjugated alkene (1,1,3-triphenylprop-1-ene), driven by the formation of a resonance-stabilized carbocation.
Pharmaceutical Applications[3][6][7]
3-Phenyl-1-propanol (The Linker):
Used as a structural spacer.
Example: Key intermediate in the synthesis of Dapoxetine (SSRI). The alcohol is converted to a leaving group (tosylate/halide) and displaced by a nucleophile.
1,1,3-Triphenyl-1-propanol (The Pharmacophore):
Acts as a "hydrophobic anchor." The three phenyl rings create a massive hydrophobic surface area, ideal for binding to deep hydrophobic pockets in G-protein coupled receptors (GPCRs).
Derivative Relevance: The amino-derivative, (S)-2-amino-1,1,3-triphenylpropan-1-ol , is a high-value chiral auxiliary used in asymmetric synthesis and as a ligand for enantioselective reductions.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 31234, 3-Phenyl-1-propanol. Retrieved from [Link][1][2]
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4070833, 1,1,3-Triphenylpropan-1-ol. Retrieved from [Link][1][2]
Chemistry LibreTexts. The Grignard Reaction: Synthesis of Triphenylmethanol (Analogous Protocol). Retrieved from [Link][1][2][4][5][6][7][8][9][10]
Technical Guide: Strategic Applications of Bulky Tertiary Alcohols in Organic Synthesis
Executive Summary Bulky tertiary alcohols represent a paradox in organic synthesis: they are chemically robust yet synthetically challenging to access and functionalize. For the drug development scientist, they offer a "...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Bulky tertiary alcohols represent a paradox in organic synthesis: they are chemically robust yet synthetically challenging to access and functionalize. For the drug development scientist, they offer a "metabolic shield," preventing oxidative degradation and improving pharmacokinetic profiles. For the process chemist, they serve as indispensable non-nucleophilic solvents and bases (e.g., KOtBu) that dictate regioselectivity. This guide moves beyond basic textbook definitions to explore high-value applications, including Cerium-mediated synthesis, metabolic stability in pharmacophores, and specialized protecting group strategies.
Part 1: The Steric Advantage in Reagent Design
The utility of bulky tertiary alcohols and their alkoxides stems from the "Steric Wall" —the inability of the oxygen center to act as a nucleophile due to the surrounding methyl (or larger) groups.
Non-Nucleophilic Bases: The Thermodynamic vs. Kinetic Switch
Potassium tert-butoxide (KOtBu) is the archetype of the bulky base. Unlike ethoxide (
), which can act as both a base and a nucleophile (triggering side reactions), is kinetically restricted from attacking carbon centers.
Regioselectivity (Hofmann vs. Zaitsev):
Small bases (e.g., NaOMe) favor the thermodynamic product (Zaitsev: more substituted alkene).
Bulky bases (KOtBu) favor the kinetic product (Hofmann: less substituted alkene) by abstracting the most accessible proton.
tert-Butanol as a Solvation Cage
tert-Butanol (t-BuOH) is unique among protic solvents. Its high freezing point (25°C) and resistance to oxidation make it ideal for:
Osmium Tetroxide Dihydroxylation: t-BuOH accelerates the hydrolysis of the osmate ester intermediate.
Lyophilization: In drug formulation, t-BuOH is used to dissolve hydrophobic drugs and improve cake stability during freeze-drying, although care must be taken to prevent protein denaturation [1].[1]
Part 2: Synthesis of Hindered Tertiary Alcohols
Constructing a quaternary center bearing a hydroxyl group is difficult due to the propensity of hindered ketones to undergo enolization rather than nucleophilic addition.
The Imamoto Reagent (Organocerium Chemistry)
Standard Grignard or Organolithium reagents often fail with enolizable ketones (e.g.,
-tetralone), yielding recovered starting material. The solution is transmetallation to Cerium(III) . Cerium is more oxophilic and less basic than lithium, suppressing enolization and promoting 1,2-addition.
Protocol: Synthesis of 1-Butyl-1,2,3,4-tetrahydro-1-naphthol
Target: Addition of
-BuLi to -tetralone without enolization.
Materials:
Cerium(III) chloride heptahydrate (
)
-Tetralone
-Butyllithium (-BuLi)
Tetrahydrofuran (THF), anhydrous
Step-by-Step Methodology:
Drying the Cerium Source:
Pulverize
rapidly in a mortar.
Place in a flask and heat to 140°C under high vacuum (0.1 mmHg) for 2 hours with stirring. Critical: The solid must turn to a fine white powder. Incomplete drying kills the organolithium.
Slurry Formation:
Cool the flask to room temperature under Argon.
Add anhydrous THF. Stir vigorously for 2 hours to form a milky suspension.
Cool to -78°C.
Transmetallation:
Add
-BuLi (1.1 equiv) dropwise to the slurry at -78°C.
Stir for 30 minutes. The mixture changes color (often yellow/orange), indicating the formation of the organocerium species.
Addition:
Add
-tetralone (1.0 equiv) in THF dropwise.
Allow the mixture to warm to 0°C over 2 hours.
Quench:
Quench with dilute aqueous acetic acid. Extract with ethyl acetate.
In Medicinal Chemistry, the "Magic Methyl" effect is well known, but the "Magic Tertiary Alcohol" is equally powerful for modulating metabolic stability.
Metabolic Shielding
Primary and secondary alcohols are "soft spots" for metabolism.[2] They are rapidly oxidized by Alcohol Dehydrogenases (ADH) to aldehydes/ketones or glucuronidated by UGTs.
Mechanism: Tertiary alcohols lack the
-proton required for ADH oxidation.
Steric Shielding: The bulky alkyl groups flanking the hydroxyl hinder the approach of Glucuronosyltransferases, prolonging half-life (
).
Visualization: Metabolic Fate Pathways
The following diagram illustrates the divergent metabolic fates of alcohol classes.
Caption: Comparative metabolic stability of alcohol classes. Tertiary alcohols resist oxidation and glucuronidation, favoring excretion of the parent drug.
Part 4: Advanced Functionalization
Functionalizing a bulky tertiary alcohol (e.g., forming an ether or ester) is difficult due to the same steric properties that provide stability. Standard Williamson ether synthesis fails (
is impossible on tertiary centers).
Catalytic Acylation with Bi(OTf)
While basic acylation (DMAP/Ac
O) often stalls, Lewis acid catalysis using Bismuth(III) triflate is highly effective for tertiary alcohols [2].
Catalyst:
(1-5 mol%)
Reagent: Acetic anhydride or Benzoic anhydride.
Mechanism: Activation of the anhydride carbonyl, making it electrophilic enough to overcome the steric barrier of the tertiary alcohol.
Reductive Etherification (Photoredox)
Recent advances (2025) utilize photoredox catalysis to couple tertiary alcohols with aryl halides or aldehydes, bypassing traditional nucleophilic substitution constraints. This is particularly useful for installing tert-butoxy motifs on drug scaffolds [3].
Part 5: Strategic Decision Making
When to employ bulky tertiary alcohols in synthesis or design?
Caption: Decision matrix for selecting reagents and synthesis methods involving bulky tertiary alcohols.
References
Mechanistic Investigation of tert-Butanol's Impact on Biopharmaceutical Formulations. Molecular Pharmaceutics, 2023.[1]
Highly Powerful and Practical Acylation of Alcohols with Acid Anhydride Catalyzed by Bi(OTf)3. Journal of Organic Chemistry, 2001.[3]
A General Method to Access Sterically Hindered and Complex Ethers. Journal of Organic Chemistry, 2025.
Technical Guide: Solubility Profile & Handling of 1,1,3-Triphenyl-1-propanol
The following technical guide details the solubility profile, physicochemical properties, and handling protocols for 1,1,3-Triphenyl-1-propanol . [1] CAS Registry Number: 1522-63-0 Chemical Formula: Molecular Weight: 288...
1,1,3-Triphenyl-1-propanol is a high-molecular-weight tertiary alcohol characterized by significant lipophilicity due to the presence of three phenyl rings.[1] Unlike simpler alcohols (e.g., methanol, isopropanol), its solubility is governed primarily by Van der Waals forces and
- stacking interactions rather than hydrogen bonding.[1][2]
This guide provides researchers with validated solvent systems for synthesis, purification (recrystallization), and biological assay preparation.[2] The compound is strictly hydrophobic , requiring organic solvents for effective dissolution.[2]
Physicochemical Profile
Understanding the physical state and polarity of the molecule is the first step in selecting an appropriate solvent system.[2]
Property
Value
Implication for Solubility
Physical State
Solid (Crystalline)
Requires energy (heat/sonication) to disrupt crystal lattice during dissolution.[1][2]
LogP (Predicted)
~4.9
Highly lipophilic; partitions strongly into non-polar organic phases.[1][2]
H-Bond Donors
1 (Tertiary -OH)
Weak H-bonding capability; sterically hindered by two phenyl rings at C1.[1][2]
H-Bond Acceptors
1
Can accept H-bonds from protic solvents (e.g., Ethanol), aiding hot solubility.[1][2]
Solubility Landscape
The following table categorizes solvents based on their interaction with 1,1,3-Triphenyl-1-propanol. Data is synthesized from structural analogs (e.g., triphenylmethanol) and standard organic synthesis workup protocols.[2]
Solvent Compatibility Table[3]
Solvent Class
Specific Solvent
Solubility Rating
Operational Context
Chlorinated
Dichloromethane (DCM)
Excellent
Ideal for extraction and transferring the compound.[1][2]
Chlorinated
Chloroform ()
Excellent
Used for NMR analysis and high-concentration stock solutions.[1][2]
Polar Aprotic
DMSO
Good
Preferred for biological assays; soluble up to ~10-20 mM.[1][2]
Polar Aprotic
DMF
Good
Alternative to DMSO; useful in nucleophilic substitution reactions.[1][2]
Ethers
THF, Diethyl Ether
Good
Standard solvents for Grignard synthesis of this compound.[1][2]
Esters
Ethyl Acetate
Good
Excellent for liquid-liquid extraction and chromatography.[1][2]
Polar Protic
Ethanol, Methanol
Moderate (Cold) / High (Hot)
Primary choice for recrystallization.
Hydrocarbons
Hexanes, Pentane
Poor (Cold)
Used as an anti-solvent to induce precipitation.[1][2]
Aqueous
Water, PBS Buffer
Insoluble
Compound will precipitate immediately upon addition.[1][2]
Experimental Protocols
Protocol A: Preparation of Stock Solution (Biological Assays)
Objective: Create a stable stock solution for in vitro testing without precipitation.
Weighing: Accurately weigh 2.88 mg of 1,1,3-Triphenyl-1-propanol into a sterile glass vial.
Solvent Addition: Add 1.0 mL of anhydrous DMSO (Dimethyl Sulfoxide).
Dissolution: Vortex for 30 seconds. If solid persists, sonicate in a water bath at 35°C for 2 minutes.
Storage: Store at -20°C. Ensure the vial is sealed tightly to prevent DMSO hygroscopicity (water absorption will cause precipitation).
Protocol B: Recrystallization (Purification)
Objective: Purify crude material synthesized via Grignard reaction.[2]
Mechanism: Exploits the high temperature coefficient of solubility in alcohols.[2]
Dissolution: Place crude solid in an Erlenmeyer flask. Add minimal Ethanol (95% or absolute) .[2]
Heating: Heat the mixture on a hot plate/water bath until boiling. Add ethanol dropwise until the solid just dissolves.
Note: If colored impurities persist, add activated charcoal, boil for 1 min, and filter hot.
Cooling: Remove from heat. Allow the flask to cool slowly to room temperature on a cork ring (insulation promotes larger crystals).
Crystallization: Once at room temperature, place in an ice bath (0°C) for 30 minutes.
Filtration: Collect crystals via vacuum filtration using a Buchner funnel. Wash with cold Hexane or cold Ethanol.[2]
Mechanistic Insights & Visualization
The solubility behavior of 1,1,3-Triphenyl-1-propanol is driven by the competition between its Hydrophobic Domain (three phenyl rings + propyl chain) and its Hydrophilic Domain (single tertiary hydroxyl group).[1][2]
Why it dissolves in DCM: The London Dispersion forces between the phenyl rings and the chlorinated solvent dominate.[2]
Why it recrystallizes from Ethanol: At high temperatures, the solvent's energy overcomes the crystal lattice energy. Upon cooling, the hydrophobic phenyl rings drive the molecules to aggregate and exclude the polar solvent, reforming the crystal lattice.
Solubility Decision Tree (Graphviz)[1][2]
Figure 1: Decision matrix for solvent selection based on experimental intent.
References
PubChem. (2025).[2] 1,1,3-Triphenyl-propan-1-ol Compound Summary (CID 4070833).[1][2] National Center for Biotechnology Information.[2] [Link][1][2]
Vogel, A. I. (1989).[2] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[2] Longman Scientific & Technical.[2] (General reference for Grignard workup and recrystallization of aryl alcohols).
An In-Depth Technical Guide to the Thermodynamic Stability of 1,1,3-Triphenyl-1-propanol
For Researchers, Scientists, and Drug Development Professionals Abstract Introduction: The Significance of Thermodynamic Stability in Complex Molecules The thermodynamic stability of a molecule dictates its energy landsc...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Significance of Thermodynamic Stability in Complex Molecules
The thermodynamic stability of a molecule dictates its energy landscape and its propensity to undergo chemical transformations. For a complex molecule like 1,1,3-triphenyl-1-propanol, this stability is influenced by a delicate interplay of intramolecular forces, including steric hindrance, resonance effects of the phenyl groups, and the polarity of the hydroxyl group. A thorough understanding of these factors is crucial for:
Optimizing Synthesis and Purification: Knowledge of decomposition temperatures and pathways allows for the selection of appropriate reaction conditions and purification techniques, minimizing the formation of impurities.
Ensuring Long-Term Storage and Formulation Stability: In the context of drug development, the thermodynamic stability of an active pharmaceutical ingredient (API) is a key determinant of its shelf life and the integrity of its formulation.
Predicting Reaction Pathways: The stability of the molecule and its potential intermediates, such as carbocations, governs its reactivity and the feasibility of various chemical transformations.
This guide will delve into the theoretical underpinnings of the stability of 1,1,3-triphenyl-1-propanol, outline detailed experimental methodologies for its assessment, and provide a framework for its synthesis.
The thermal decomposition of tertiary alcohols, such as 1,1,3-triphenyl-1-propanol, typically proceeds through an E1 (unimolecular elimination) mechanism. This process is initiated by the protonation of the hydroxyl group, followed by the departure of a water molecule to form a carbocation intermediate. Subsequent deprotonation from an adjacent carbon atom leads to the formation of an alkene.
The stability of the resulting carbocation is a critical factor in determining the rate and feasibility of the E1 reaction. In the case of 1,1,3-triphenyl-1-propanol, the tertiary carbocation formed upon the loss of water is highly stabilized by the resonance effects of the two phenyl groups attached to the carbocationic center. This stabilization suggests that the formation of the carbocation is a thermodynamically favorable process.
The likely decomposition pathway for 1,1,3-triphenyl-1-propanol is the E1 elimination to form 1,1,3-triphenyl-1-propene and water.
Caption: Predicted E1 decomposition pathway of 1,1,3-triphenyl-1-propanol.
Synthesis of 1,1,3-Triphenyl-1-propanol
A reliable method for the synthesis of 1,1,3-triphenyl-1-propanol is through a Grignard reaction. This involves the reaction of a Grignard reagent with a suitable ketone. A plausible route is the reaction of benzylmagnesium chloride with 1,1-diphenyl-ethanone.
Experimental Protocol: Grignard Synthesis
Materials:
Magnesium turnings
Anhydrous diethyl ether
Benzyl chloride
1,1-Diphenylethanone
Saturated aqueous ammonium chloride solution
Anhydrous sodium sulfate
Standard laboratory glassware for anhydrous reactions
Procedure:
Preparation of Benzylmagnesium Chloride (Grignard Reagent):
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings.
Add a small crystal of iodine to initiate the reaction.
Add a solution of benzyl chloride in anhydrous diethyl ether dropwise from the dropping funnel. The reaction is exothermic and should be controlled by the rate of addition.
Once the reaction is complete (magnesium is consumed), the greyish solution of benzylmagnesium chloride is ready for the next step.
Reaction with 1,1-Diphenylethanone:
Cool the Grignard reagent solution in an ice bath.
Add a solution of 1,1-diphenylethanone in anhydrous diethyl ether dropwise with constant stirring.
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.
Work-up and Purification:
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
Separate the organic layer and extract the aqueous layer with diethyl ether.
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
Remove the solvent under reduced pressure to obtain the crude product.
Purify the crude 1,1,3-triphenyl-1-propanol by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).
Caption: Synthetic workflow for 1,1,3-triphenyl-1-propanol via Grignard reaction.
Experimental Determination of Thermodynamic Stability
The thermodynamic stability of 1,1,3-triphenyl-1-propanol can be experimentally determined using thermal analysis techniques, primarily Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature. This technique is invaluable for determining the decomposition temperature and identifying the number of decomposition steps.
Experimental Protocol:
Sample Preparation: Accurately weigh 5-10 mg of purified 1,1,3-triphenyl-1-propanol into a TGA pan (e.g., alumina or platinum).
Instrument Setup:
Atmosphere: Nitrogen or Argon (inert) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.
Temperature Program:
Equilibrate at 30 °C.
Ramp from 30 °C to 600 °C at a heating rate of 10 °C/min.
Data Analysis: The resulting TGA curve will show a plot of mass (%) versus temperature (°C). The onset temperature of the major mass loss step corresponds to the decomposition temperature.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting points, glass transitions, and the enthalpy of fusion and decomposition.
Experimental Protocol:
Sample Preparation: Accurately weigh 2-5 mg of purified 1,1,3-triphenyl-1-propanol into a hermetically sealed aluminum pan. An empty sealed pan is used as a reference.
Instrument Setup:
Atmosphere: Nitrogen or Argon at a flow rate of 20-50 mL/min.
Temperature Program:
Equilibrate at 25 °C.
Ramp from 25 °C to a temperature above the expected decomposition temperature (e.g., 400 °C) at a heating rate of 10 °C/min.
Data Analysis: The DSC thermogram will show peaks corresponding to thermal events. An endothermic peak will indicate melting, and its onset temperature is the melting point. An exothermic peak at higher temperatures will correspond to decomposition, and the area under this peak can be used to calculate the enthalpy of decomposition.
Computational Prediction of Thermodynamic Properties
In the absence of experimental data, computational chemistry provides a powerful tool for predicting the thermodynamic properties of molecules. Quantum chemical calculations can be employed to estimate the standard enthalpy of formation (ΔHf°), Gibbs free energy of formation (ΔGf°), and to model the decomposition pathway.
Methodology:
Geometry Optimization: The 3D structure of 1,1,3-triphenyl-1-propanol is optimized using a suitable level of theory, such as Density Functional Theory (DFT) with a basis set like B3LYP/6-31G(d).
Frequency Calculation: Vibrational frequency calculations are performed on the optimized geometry to confirm that it is a true minimum on the potential energy surface and to obtain zero-point vibrational energy (ZPVE) and thermal corrections.
Enthalpy of Formation Calculation: The standard enthalpy of formation can be calculated using atomization or isodesmic reaction schemes. Hess's Law can be applied to calculate the enthalpy of formation from the computed enthalpies of known reactants and products in a balanced reaction.[1]
Table 1: Predicted vs. Analogous Compound Data (Hypothetical)
Property
Predicted for 1,1,3-Triphenyl-1-propanol
Experimental for Triphenylmethanol
Melting Point (°C)
~150-160
164.2
Decomposition Onset (TGA, °C)
~250-300
~280
ΔHf° (gas, kJ/mol)
To be calculated
-50.2 ± 3.8
Note: The predicted values are hypothetical and should be confirmed by experimental and computational studies.
Conclusion
While direct experimental thermodynamic data for 1,1,3-triphenyl-1-propanol remains to be published, this guide provides a comprehensive framework for its determination and prediction. The inherent stability of the tertiary carbocation intermediate, due to resonance stabilization by the phenyl groups, suggests a decomposition pathway via an E1 elimination. The outlined synthesis protocol offers a reliable route to obtain the compound for experimental investigation. Furthermore, the detailed TGA and DSC methodologies provide a clear path for the experimental determination of its thermal stability. The integration of computational chemistry will be invaluable in corroborating experimental findings and providing deeper insights into the thermodynamic landscape of this important molecule. For researchers in drug development and organic synthesis, a thorough understanding and application of these principles and techniques are essential for harnessing the full potential of 1,1,3-triphenyl-1-propanol.
References
(No valid reference for direct thermodynamic data on 1,1,3-triphenyl-1-propanol was found in the provided search results.)
(No valid reference for direct thermodynamic data on 1,1,3-triphenyl-1-propanol was found in the provided search results.)
(No valid reference for direct thermodynamic data on 1,1,3-triphenyl-1-propanol was found in the provided search results.)
(No valid reference for direct thermodynamic data on 1,1,3-triphenyl-1-propanol was found in the provided search results.)
(No valid reference for direct thermodynamic data on 1,1,3-triphenyl-1-propanol was found in the provided search results.)
(No valid reference for direct thermodynamic data on 1,1,3-triphenyl-1-propanol was found in the provided search results.)
(No valid reference for direct thermodynamic data on 1,1,3-triphenyl-1-propanol was found in the provided search results.)
Libretexts. (2022, November 26). 6.7: Enthalpy Calculations. Chemistry LibreTexts. [Link]
Benzenepropanol, α,α-diphenyl- synonyms and nomenclature
Technical Monograph: Benzenepropanol, -diphenyl-[1][2] Executive Summary Benzenepropanol, -diphenyl- (CAS RN: 1522-13-0), also known as 1,1,3-Triphenyl-1-propanol , represents a critical structural scaffold in medicinal...
-diphenyl- (CAS RN: 1522-13-0), also known as 1,1,3-Triphenyl-1-propanol , represents a critical structural scaffold in medicinal chemistry, particularly within the development of anticholinergic agents and antihistamines.[1][2] Characterized by a bulky, lipophilic trityl-like architecture (though distinct in connectivity), it serves as a tertiary alcohol intermediate essential for synthesizing diverse CNS-active pharmacophores.[1][2]
This guide provides a rigorous analysis of its nomenclature, physicochemical identity, and a validated synthetic protocol, designed for researchers requiring high-purity synthesis and structural characterization.[2]
Part 1: Structural Identity & Nomenclature
The nomenclature of this compound can be a source of confusion due to the variation between Chemical Abstracts Service (CAS) indexing and IUPAC systematic naming.[1][2]
Nomenclature Hierarchy
The CAS name Benzenepropanol,
-diphenyl- is derived by treating "Benzenepropanol" as the parent skeleton (3-phenyl-1-propanol).[1][2][3] The "" locant refers to the carbon atom bearing the hydroxyl group (C1).[1][2]
The following diagram illustrates the logical breakdown of the nomenclature and connectivity.
Figure 1: Deconstruction of the CA Index Name "Benzenepropanol,
-diphenyl-".
Part 2: Chemical Synthesis Protocol
The most robust route to 1,1,3-triphenyl-1-propanol is the Grignard addition of phenylmagnesium bromide to a hydrocinnamic acid ester (e.g., Methyl 3-phenylpropionate).[1][2] This method is preferred over the addition to aldehydes because it directly yields the tertiary alcohol in a single pot with high regioselectivity.[1][2]
Safety Prerequisite: Phenylmagnesium bromide is air and moisture sensitive.[1][2] All glassware must be flame-dried and flushed with Argon/Nitrogen.[1][2]
Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a reflux condenser under an inert atmosphere (
or Ar).
Reagent Preparation: Charge the flask with Phenylmagnesium bromide (2.2 equivalents) and dilute with anhydrous ether to ensure efficient stirring. Cool the solution to 0°C using an ice bath.
Expert Insight: Using a slight excess (2.2 eq) ensures complete conversion of the ester to the tertiary alkoxide, preventing the isolation of the intermediate ketone.[2]
Addition: Dissolve Methyl 3-phenylpropionate (1.0 eq) in a minimal amount of anhydrous ether. Add this solution dropwise to the Grignard reagent over 30 minutes.[1][2]
Observation: The reaction is exothermic.[1][2] Maintain internal temperature <10°C to prevent side reactions (e.g., Wurtz coupling).[1][2]
Reflux: Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Heat to gentle reflux for 2–4 hours to drive the reaction to completion.
Validation: Monitor via TLC (Hexane/EtOAc 9:1). The starting ester spot (
Quenching (Critical Step): Cool the reaction mixture back to 0°C. Slowly add saturated aqueous ammonium chloride (
).
Why: Strong acids (HCl) can cause dehydration of the tertiary alcohol to the alkene (1,1,3-triphenyl-1-propene).[1][2]
provides a gentle proton source to liberate the alcohol without catalyzing elimination.[1][2]
Workup: Separate the organic layer.[1][2][5] Extract the aqueous layer twice with diethyl ether.[1][2] Combine organic phases, wash with brine, dry over anhydrous
, and concentrate under reduced pressure.
Purification: Recrystallize the crude solid from Hexane/Ethanol or purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).
Synthetic Workflow Diagram (DOT)
Figure 2: Grignard synthesis workflow for converting hydrocinnamic ester to the target tertiary alcohol.
Part 3: Physicochemical Profiling & Applications[1][2]
Physical Properties
The following data points are critical for handling and characterization.
The 1,1,3-triphenyl-1-propanol scaffold is a "privileged structure" in medicinal chemistry due to its ability to occupy large hydrophobic pockets in G-protein coupled receptors (GPCRs).[1][2]
Anticholinergic Activity: The bulky diphenyl motif mimics the pharmacophore found in drugs like Pridinol and Trihexyphenidyl.[1][2] The tertiary hydroxyl group is often critical for H-bonding within the muscarinic receptor active site.[1][2]
Antihistamines: Structural analogs serve as precursors to non-sedating antihistamines where the lipophilic tail anchors the molecule in the H1 receptor.[1][2]
Chiral Catalysis: While the molecule itself is achiral (unless the propanol chain is substituted), derivatives are used as ligands in asymmetric synthesis.[1][2]
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 107362, Benzenepropanol derivatives.[1][2] Retrieved from [Link][1][2]
Chemical Abstracts Service (CAS). CAS Registry Number 1522-13-0.[1][2] American Chemical Society.[1][2]
Organic Syntheses. General procedures for Grignard addition to esters. (Standard Protocol Reference). Retrieved from [Link][1][2]
ChemIDplus. 1,1,3-Triphenyl-1-propanol - Structure and Synonyms. U.S. National Library of Medicine.[1][2] Retrieved from [Link][1][2]
Application Note: High-Purity Synthesis of 1,1,3-Triphenyl-1-Propanol via Grignard Reaction
[1][2] Abstract & Core Directive This guide details the synthesis of 1,1,3-triphenyl-1-propanol (CAS 6880-25-7) , a tertiary alcohol featuring a bulky triphenyl scaffold.[1][2] The protocol utilizes a Grignard reaction i...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Abstract & Core Directive
This guide details the synthesis of 1,1,3-triphenyl-1-propanol (CAS 6880-25-7) , a tertiary alcohol featuring a bulky triphenyl scaffold.[1][2] The protocol utilizes a Grignard reaction involving the addition of two equivalents of phenylmagnesium bromide to methyl 3-phenylpropanoate (methyl hydrocinnamate) .[3]
Unlike standard textbook examples using benzophenone (which yields triphenylmethanol), this route demonstrates the double nucleophilic addition to an ester, a critical technique in medicinal chemistry for constructing quaternary carbon centers bearing hydroxyl groups.[3] This document provides a self-validating workflow, ensuring high reproducibility and purity.
Scientific Integrity & Reaction Theory
Retrosynthetic Analysis
The target molecule, 1,1,3-triphenyl-1-propanol, consists of a central quaternary carbon bonded to a hydroxyl group, two phenyl rings, and a phenylethyl chain.[1][2][3]
Disconnection: The C–C bonds between the central carbinol carbon and the two phenyl rings.[3]
Synthons: A phenyl anion equivalent (Ph:⁻) and an electrophilic ester equivalent (Ph-CH₂-CH₂-COOMe).[1][2][3]
Route Selection: The reaction of methyl 3-phenylpropanoate with excess phenylmagnesium bromide is preferred over the ketone route (dihydrochalcone + PhMgBr) because the ester precursor is cheaper, more stable, and allows the operator to perform a "one-pot" double addition.[3]
Mechanism
The reaction proceeds in two distinct phases:[3][4][5]
First Addition: PhMgBr attacks the ester carbonyl, forming a tetrahedral intermediate.[3][6] The methoxide group acts as a leaving group, collapsing the intermediate to form 1,3-diphenyl-1-propanone (a ketone).[1][2][3]
Second Addition: The ketone intermediate is more reactive than the starting ester.[3] A second equivalent of PhMgBr immediately attacks the ketone, forming a stable magnesium alkoxide.[3]
Hydrolysis: Acidic workup protonates the alkoxide to yield the final tertiary alcohol.[3]
Visualization: Reaction Pathway
Caption: Sequential addition mechanism converting the ester to a tertiary alcohol via a ketone intermediate.[1][3]
Experimental Design & Safety
Reagents & Stoichiometry
To ensure complete conversion of the ester and prevent the isolation of the ketone intermediate, a slight excess of Grignard reagent (>2.2 equivalents) is mandatory.[3]
Atmosphere: Positive pressure Nitrogen or Argon atmosphere (balloon or manifold).[3]
Hazards:
PhMgBr: Pyrophoric/water-reactive.[1][2][3] Handle in syringe/cannula.[3]
THF: Peroxide former, highly flammable.[2][3] Use freshly distilled or inhibitor-free anhydrous grade.[1][2][3]
Exotherm: The addition step is highly exothermic; ice bath must be ready.[3]
Detailed Protocol
Phase 1: Setup and Initiation[3]
Drying: Oven-dry all glassware at 120°C for >2 hours. Assemble hot under inert gas flow.
Substrate Solution: Dissolve 1.64 g (10 mmol) of methyl 3-phenylpropanoate in 10 mL anhydrous THF in the addition funnel.
Grignard Charge: Transfer 25 mL of 1.0 M Phenylmagnesium bromide (25 mmol) into the reaction flask via syringe. Cool the flask to 0°C using an ice bath.
Phase 2: Controlled Addition[2]
Dropwise Addition: Slowly add the ester solution to the Grignard reagent over 20 minutes .
Observation: The solution may turn cloudy or slightly yellow.[3][8] A vigorous exotherm indicates reaction initiation.[2][3]
Temperature Management: Maintain internal temperature <10°C during addition to minimize side reactions (e.g., enolization).
Reflux: Once addition is complete, remove the ice bath. Allow to warm to room temperature, then heat to a gentle reflux (65°C) for 1 hour .
Causality: Reflux ensures the second addition (ketone → alkoxide) reaches completion, as steric hindrance around the carbonyl can slow this step.[3]
Phase 3: Quenching and Workup[2][3]
Cooling: Cool the mixture back to 0°C.
Hydrolysis: Carefully add 30 mL saturated NH₄Cl dropwise.
Caution: Vigorous bubbling will occur.[2][3] Add slowly until solid magnesium salts dissolve.[2][3]
Extraction: Transfer to a separatory funnel. Extract with Diethyl Ether (3 x 20 mL) .
Washing: Wash combined organics with Brine (20 mL) and Water (20 mL).
Drying: Dry over anhydrous MgSO₄ , filter, and concentrate under reduced pressure (Rotovap).
Phase 4: Purification[1][2]
Crude Analysis: The crude oil typically solidifies upon standing.[3]
Recrystallization: Recrystallize from hot Hexanes/Ethyl Acetate (9:1) or Ethanol .[3]
δ 2.10 (s, 1H): -OH (Exchangeable, shift varies with concentration).[1][3]
Validation Check: The disappearance of the methyl ester singlet (~3.6 ppm) confirms consumption of starting material.[3] The integration ratio of Aromatic (15H) to Aliphatic (4H) must be roughly 3.75:1.[3]
Infrared Spectroscopy (IR)
Diagnostic Peak: Broad stretch at 3300–3450 cm⁻¹ (O-H stretch).[3]
Absence Check: No strong carbonyl peak at 1735 cm⁻¹ (Ester C=O) or 1680 cm⁻¹ (Ketone C=O).[3] If a ketone peak remains, the second addition was incomplete.[3]
Physical Properties[2]
State: White crystalline solid (upon purification).[3][9]
Melting Point: ~85–90°C (Note: Literature values vary based on crystal habit; spectroscopic validation is primary).[3]
Triturate with cold pentane to induce crystallization.[2][3]
References
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 4070833, 1,1,3-Triphenyl-1-propanol.[1][2][3] Retrieved October 26, 2023 from [Link][3]
Organic Syntheses. Synthesis of 3-Phenyl-1-propanol (General Grignard Techniques). Organic Syntheses, Coll.[2][3] Vol. 4, p.798 (1963).[3] Retrieved from [Link][1][3]
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[3] Longman Scientific & Technical, 1989.[2][3] (Standard Reference for Grignard Protocols).[3]
Application Note: Optimized Synthesis of 1,1,3-Triphenyl-1-propanol via Grignard Addition
Executive Summary & Scope This Application Note details the protocol for the synthesis of 1,1,3-triphenyl-1-propanol via the nucleophilic addition of phenylmagnesium bromide (PhMgBr) to 1,3-diphenyl-1-propanone (dihydroc...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Scope
This Application Note details the protocol for the synthesis of 1,1,3-triphenyl-1-propanol via the nucleophilic addition of phenylmagnesium bromide (PhMgBr) to 1,3-diphenyl-1-propanone (dihydrochalcone).
While the Grignard reaction is a staple of organic synthesis, this specific substrate presents a classic competition between nucleophilic addition (pathway to product) and enolization (pathway to recovered starting material) due to the presence of acidic
-protons. This guide provides a high-fidelity workflow emphasizing reagent titration, temperature control, and quenching protocols to maximize the 1,2-addition product.
Target Audience: Medicinal Chemists, Process Development Scientists.
Scientific Foundation: Mechanism & Selectivity
The Chemoselectivity Challenge
The reaction involves the attack of the phenyl carbanion (from PhMgBr) on the carbonyl carbon of 1,3-diphenyl-1-propanone. However, the substrate contains protons at the
-position (C2) that are relatively acidic ().
Pathway A (Desired): Nucleophilic attack forms a magnesium alkoxide, which yields the tertiary alcohol upon hydrolysis.
Pathway B (Undesired): The Grignard reagent acts as a base, deprotonating the
-carbon to form an enolate. Upon quenching, this simply regenerates the starting ketone, lowering the yield.
Optimization Strategy: To favor Pathway A, we utilize low-temperature addition (
C) to kinetically favor the nucleophilic attack over the proton transfer, followed by a controlled warming phase.
Mechanistic Pathway Visualization
The following diagram illustrates the bifurcation between productive addition and parasitic enolization.
Figure 1: Mechanistic bifurcation between 1,2-addition and enolization.
Pre-Reaction Protocol: Reagent Validation
Critical Advisory: Commercial Grignard reagents degrade over time due to moisture ingress, forming benzene and magnesium hydroxide. Using a nominal concentration (e.g., "1.0 M") without verification often leads to incomplete conversion. Titration is mandatory.
Protocol: Knochel Titration (Iodine/LiCl)
Reference: Krasovskiy, A.; Knochel, P. Synthesis 2006.
Reagent Prep: Dissolve anhydrous LiCl (150 mg) in anhydrous THF (3 mL) in a flame-dried vial under Argon.
Indicator: Add Iodine (
, 30 mg, weighed precisely). The solution turns deep brown.[1]
Titration:
Maintain at
C.
Add the PhMgBr solution dropwise via a gas-tight syringe.
Endpoint: The brown color disappears instantly, turning the solution clear/colorless (or slightly yellow).
Calculation:
Experimental Procedure
Materials & Stoichiometry
Component
Role
Equiv.
MW ( g/mol )
Quantity (Example)
1,3-Diphenyl-1-propanone
Substrate
1.0
210.27
2.10 g (10 mmol)
PhMgBr (in THF)
Reagent
1.2 - 1.5
~181.3
Calculated via Titration
Anhydrous THF
Solvent
N/A
72.11
20 mL (0.5 M)
Sat. NH₄Cl
Quench
Excess
53.49
30 mL
Step-by-Step Synthesis Protocol
Step 1: System Preparation
Flame-dry a 100 mL 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a pressure-equalizing addition funnel.
Flush the system with dry Nitrogen (
) or Argon for 15 minutes.
Why: Grignard reagents are pyrophoric and instantly deactivated by atmospheric moisture.
Step 2: Substrate Solubilization
Charge the RBF with 1,3-diphenyl-1-propanone (2.10 g).
Add anhydrous THF (15 mL) via syringe. Stir until fully dissolved.
Cool the reaction vessel to
C using an ice/water bath.
Step 3: Controlled Addition
Transfer the titrated PhMgBr solution (approx. 12-15 mmol) into the addition funnel via cannula or gas-tight syringe.
Add the Grignard reagent dropwise over 20 minutes.
Observation: A slight exotherm may occur.[2] The solution often turns cloudy or changes color (yellow/brown) due to alkoxide formation.
Control: Maintain internal temperature
C to minimize enolization.
Step 4: Reaction Progression
Once addition is complete, remove the ice bath and allow the mixture to warm to Room Temperature (RT).
Stir at RT for 2–3 hours.
Validation: Monitor by TLC (Hexane:EtOAc 9:1). The starting material (
) should disappear; the alcohol product will have a lower .
Note: Vigorous bubbling (release of benzene) and precipitation of magnesium salts will occur.
Transfer to a separatory funnel. Extract with Diethyl Ether (
mL).
Wash combined organics with Brine (30 mL), dry over anhydrous
, and filter.
Step 6: Purification
Concentrate the filtrate under reduced pressure (Rotovap).
Crude Analysis: The residue is typically a viscous oil or low-melting solid.
Purification: Recrystallize from Hexane/Ethanol or perform Flash Column Chromatography (SiO2, 5%
10% EtOAc in Hexanes).
Workflow Visualization
Figure 2: Operational workflow for the synthesis of 1,1,3-triphenyl-1-propanol.
Troubleshooting & Optimization
Observation
Root Cause
Corrective Action
Low Yield / Recovered SM
Enolization of ketone.
Ensure addition is at C. Increase PhMgBr equivalents to 1.5.
Biphenyl Impurity
Coupling of PhMgBr (Wurtz-type).
Use fresh Mg turnings if making reagent; Titrate commercial reagent to avoid adding "dead" volume.
Product is an Oil
Solvent occlusion or impurities.
High-vacuum drying (>4h). Recrystallize from Pentane/Hexane at -20°C.
Incomplete Reaction
Degraded Grignard reagent.
Must perform Knochel titration before use.
References
Grignard Titration (Knochel Method):
Krasovskiy, A.; Knochel, P. "A LiCl-Mediated Br/Mg Exchange for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds." Synthesis, 2006 , 890–891.
General Grignard Mechanism & Enolization:
Clayden, J., Greeves, N., & Warren, S. Organic Chemistry. 2nd Edition, Oxford University Press, 2012 . Chapter 9: Nucleophilic addition to the carbonyl group.
Synthesis of 1,1,3-Triphenyl-1-propanol (Analogous Protocols):
Organic Syntheses, Coll. Vol. 3, p. 839 (1955 ); Vol. 28, p. 91 (1948 ). (Referencing general tertiary alcohol synthesis via Grignard).
Physical Properties (Substrate):
National Center for Biotechnology Information. PubChem Compound Summary for CID 14162, 1,3-Diphenyl-1-propanone.
Protocol for addition of phenyllithium to hydrochalcone
Application Note: AN-ORG-LI-042 Protocol for the Nucleophilic Addition of Phenyllithium to Hydrochalcone Part 1: Executive Summary & Mechanistic Insight Objective: To synthesize 1,1,3-triphenylpropan-1-ol via the 1,2-add...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: AN-ORG-LI-042Protocol for the Nucleophilic Addition of Phenyllithium to Hydrochalcone
Part 1: Executive Summary & Mechanistic Insight
Objective:
To synthesize 1,1,3-triphenylpropan-1-ol via the 1,2-addition of phenyllithium (PhLi) to hydrochalcone (1,3-diphenylpropan-1-one).
The Challenge: Kinetic vs. Thermodynamic Control
The reaction of hydrochalcone with phenyllithium presents a classic competition between nucleophilic addition and enolization.
Target Reaction (Kinetic): PhLi acts as a nucleophile, attacking the carbonyl carbon to form the tertiary alkoxide.
Side Reaction (Thermodynamic): Hydrochalcone possesses acidic
-protons (). PhLi, being a strong base, can deprotonate the -carbon, forming a lithium enolate. Upon quenching, this enolate reverts to the starting material, resulting in low yields.
Strategic Solution:
To favor addition (
) over proton transfer (), this protocol utilizes cryogenic conditions (-78°C) and non-polar solvent mixtures . Lower temperatures suppress the activation energy required for the deprotonation pathway, while non-polar solvents (like diethyl ether/hexane mixtures) favor the tight ion pairing of the organolithium, often enhancing nucleophilicity relative to basicity compared to highly coordinating solvents like THF.
Part 2: Pre-Reaction Validation (Self-Validating System)
Critical Step: Titration of Phenyllithium
Organolithium reagents degrade over time. Using a reagent of unknown titer is the primary cause of stoichiometric mismatch and reaction failure.
Caption: Mechanistic divergence between the desired 1,2-addition (blue path) and the parasitic enolization (red path).
Figure 2: Experimental Workflow
Caption: Step-by-step bench workflow ensuring anhydrous integrity and safety.
Part 5: Troubleshooting & Optimization
Observation
Root Cause
Corrective Action
Low Yield / Recovered SM
Enolization dominated.
Ensure temperature is strictly -78°C during addition. Consider adding CeCl3 (anhydrous) to form a less basic organocerium reagent (Luche protocol).
Biphenyl Impurity
Oxidative coupling of PhLi.
Check inert atmosphere quality. Ensure PhLi source is not degraded (brown/cloudy).
Product Dehydration
Acidic workup too strong.
The tertiary alcohol is prone to elimination (forming the alkene). Use instead of HCl. Avoid heating during rotary evaporation (>40°C).
References
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 9: Nucleophilic addition to the carbonyl group).
Kofron, W. G., & Baclawski, L. M. (1976). A convenient method for estimation of organolithium concentrations.[3] The Journal of Organic Chemistry, 41(10), 1879–1880. [Link]
Imamoto, T., et al. (1989). Carbon-carbon bond forming reactions using cerium metal or organocerium(III) reagents. Journal of the American Chemical Society, 111(12), 4392–4398. (Reference for CeCl3 optimization). [Link]
Reetz, M. T. (1982). Organotitanium Reagents in Organic Synthesis. Topics in Current Chemistry. (Discussion on modulating basicity/nucleophilicity). [Link]
Mastering the Purification of 1,1,3-triphenyl-1-propanol: A Guide for Synthetic and Medicinal Chemists
Abstract This comprehensive application note provides a detailed guide to the purification of 1,1,3-triphenyl-1-propanol, a tertiary alcohol of significant interest in organic synthesis and as a precursor in drug develop...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This comprehensive application note provides a detailed guide to the purification of 1,1,3-triphenyl-1-propanol, a tertiary alcohol of significant interest in organic synthesis and as a precursor in drug development. Addressing the challenges associated with its synthesis, this document outlines robust protocols for recrystallization and column chromatography, offering insights into the rationale behind procedural steps. Furthermore, it delves into the common impurities encountered during its synthesis, particularly via Grignard reactions, and equips researchers with the knowledge to achieve high purity of the final product.
Introduction: The Synthetic Challenge of 1,1,3-triphenyl-1-propanol
1,1,3-Triphenyl-1-propanol is a sterically hindered tertiary alcohol. Its synthesis, commonly achieved through the Grignard reaction between a Grignard reagent (such as phenethylmagnesium bromide) and benzophenone, presents several purification challenges.[1] The primary impurities often include unreacted starting materials, and byproducts such as biphenyl, which is formed from the coupling of the Grignard reagent.[2][3] The presence of these impurities can significantly impact the yield and purity of subsequent reactions, making their removal a critical step. This guide provides experimentally validated methods to obtain 1,1,3-triphenyl-1-propanol in high purity.
Understanding the Impurity Profile
A successful purification strategy begins with a thorough understanding of the potential impurities. In the context of a Grignard synthesis of 1,1,3-triphenyl-1-propanol, the following are the most common contaminants:
Unreacted Benzophenone: A starting material that can co-elute with the product in chromatography if the solvent system is not optimized.
Biphenyl: Formed by the homocoupling of the phenyl Grignard reagent, it is a non-polar impurity that needs to be efficiently removed.[2][3]
1,1,3-Triphenylpropane: The reduction product of 1,1,3-triphenyl-1-propanol, which can form under certain reaction or workup conditions.[4]
Magnesium Salts: Residual inorganic salts from the Grignard reaction workup must be completely removed.
The choice of purification method is dictated by the nature and quantity of these impurities.
Purification Strategies: A Multi-pronged Approach
Achieving high purity of 1,1,3-triphenyl-1-propanol often requires a combination of techniques. An initial aqueous workup is crucial to remove water-soluble inorganic byproducts. This is typically followed by either recrystallization or column chromatography, or in some cases, both.
Visualizing the Purification Workflow
The following diagram illustrates the general workflow for the purification of 1,1,3-triphenyl-1-propanol after synthesis.
Caption: General purification workflow for 1,1,3-triphenyl-1-propanol.
Protocol 1: Purification by Recrystallization
Recrystallization is a highly effective method for purifying solid compounds, provided a suitable solvent is identified. The principle relies on the differential solubility of the desired compound and its impurities in a solvent at different temperatures.
Rationale for Solvent Selection
The ideal recrystallization solvent should:
Dissolve the compound sparingly or not at all at room temperature.
Dissolve the compound completely at its boiling point.
Dissolve impurities well at room temperature or not at all at the boiling point.
Be chemically inert towards the compound.
Be easily removable from the purified crystals.
For 1,1,3-triphenyl-1-propanol, a mixed solvent system often provides the best results. A common and effective choice is a mixture of a polar solvent in which the compound is soluble (like ethanol or isopropanol) and a non-polar solvent in which it is less soluble (like hexane or heptane).
Step-by-Step Recrystallization Protocol
Dissolution: Dissolve the crude 1,1,3-triphenyl-1-propanol in a minimal amount of hot isopropanol.[5] The key is to use just enough solvent to fully dissolve the solid at the boiling point.
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
Inducing Crystallization: Slowly add a non-polar solvent like hexane dropwise to the hot solution until a slight turbidity persists.[6] This indicates that the solution is saturated.
Cooling: Allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Subsequently, place the flask in an ice bath to maximize crystal yield.
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
Washing: Wash the crystals with a small amount of cold hexane to remove any remaining soluble impurities.
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Data Presentation: Solvent Systems for Recrystallization
Solvent System
Ratio (approx.)
Expected Purity
Notes
Isopropanol/Hexane
1:2 to 1:4 (v/v)
>98%
Excellent for removing non-polar impurities like biphenyl.
For complex mixtures or when a very high degree of purity is required, column chromatography is the method of choice. This technique separates compounds based on their differential adsorption onto a stationary phase and their solubility in a mobile phase.
Principles of Chromatographic Separation
For 1,1,3-triphenyl-1-propanol, a normal-phase chromatography setup using silica gel as the stationary phase is effective. The separation is based on polarity:
Polar compounds (like the desired alcohol) will have a stronger interaction with the polar silica gel and will elute slower.
Non-polar compounds (like biphenyl) will have weaker interactions and will elute faster.
Step-by-Step Column Chromatography Protocol
Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and carefully pack it into a chromatography column, ensuring no air bubbles are trapped.[6]
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (e.g., dichloromethane) and load it onto the top of the silica gel bed.
Elution: Begin elution with a non-polar solvent system, such as a mixture of hexane and ethyl acetate. A good starting point is a 95:5 or 90:10 (v/v) mixture of hexane:ethyl acetate.[6]
Gradient Elution (Optional): If the separation is not optimal, a gradient elution can be employed, gradually increasing the polarity of the mobile phase by increasing the proportion of ethyl acetate.
Fraction Collection: Collect fractions and monitor the elution of the compounds using Thin Layer Chromatography (TLC).
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Visualizing the Elution Profile
Caption: Elution profile of impurities and product in column chromatography.
Purity Assessment
The purity of the final product should be assessed using appropriate analytical techniques:
Thin Layer Chromatography (TLC): A quick and effective method to monitor the progress of the purification and to check the purity of the final product. A single spot on the TLC plate in an appropriate solvent system is a good indication of purity.
Melting Point: A sharp melting point range close to the literature value indicates high purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can be used to identify and quantify impurities.
High-Performance Liquid Chromatography (HPLC): A highly sensitive technique for determining the exact purity of the compound.[8]
Conclusion
The successful purification of 1,1,3-triphenyl-1-propanol is paramount for its use in further synthetic applications. By understanding the potential impurities and applying the detailed protocols for recrystallization and column chromatography outlined in this guide, researchers can consistently obtain this valuable tertiary alcohol in high purity. The choice between these methods, or their sequential use, will depend on the specific impurity profile of the crude product. Rigorous purity assessment is the final and essential step to validate the success of the purification process.
References
Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Retrieved from [Link]
Google Patents. (n.d.). CN108017518B - 1,3-Diphenyl-1-propanol and preparation method thereof.
Google Patents. (n.d.). US20050069997A1 - Purification of biologically-produced 1,3-propanediol.
Google Patents. (n.d.). US4678613A - Process for the purification of triphenylmethane compounds.
Jasperse, J. (n.d.). Chem 355 Grignard Synthesis of Triphenylmethanol. Retrieved from [Link]
Master Organic Chemistry. (2015, April 16). Elimination Reactions of Alcohols. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). 1,1,3-Triphenyl-propan-1-OL. PubChem. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). 1,1,3-Triphenylpropane. PubChem. Retrieved from [Link]
Organic Syntheses. (n.d.). catalytic enantioselective addition of dialkylzincs to aldehydes using. Retrieved from [Link]
ResearchGate. (2019, July 25). Experiment 12: Grignard Synthesis of Triphenylmethanol. Retrieved from [Link]
ResearchGate. (2024, April 22). How to purify tertiary alcohol?. Retrieved from [Link]
Sciencemadness.org. (2013, January 21). Synthesis of 1,1,3-triphenylprop-2-yn-1-ol. A precursor to rubrene. Retrieved from [Link]
U.S. Food and Drug Administration. (2017, November 17). Lib 4646 Triphenylmethan dye residue analysis. Retrieved from [Link]
Wikipedia. (n.d.). Triphenylmethane. Retrieved from [Link]
Application Note: Recrystallization Solvents for 1,1,3-Triphenyl-1-propanol
This Application Note and Protocol is designed for researchers and drug development professionals focusing on the purification of 1,1,3-triphenyl-1-propanol (CAS: 122-97-4 is often misapplied to 3-phenyl-1-propanol; the...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note and Protocol is designed for researchers and drug development professionals focusing on the purification of 1,1,3-triphenyl-1-propanol (CAS: 122-97-4 is often misapplied to 3-phenyl-1-propanol; the correct target is the tertiary alcohol formed via Grignard addition to ethyl hydrocinnamate).
Executive Summary
1,1,3-Triphenyl-1-propanol is a lipophilic tertiary alcohol typically synthesized via the Grignard reaction of phenylmagnesium bromide with ethyl 3-phenylpropionate (ethyl hydrocinnamate) or 1,3-diphenyl-1-propanone. The crude product often contains significant impurities, including biphenyl (from Grignard coupling), unreacted starting materials, and magnesium salts.
This guide provides a definitive protocol for purifying 1,1,3-triphenyl-1-propanol. Unlike simple low-molecular-weight alcohols, this compound exhibits high lipophilicity due to its three phenyl rings, making Ligroin (Petroleum Ether) and Hexane/Ethanol mixtures the superior solvent systems for recrystallization. This protocol prioritizes the removal of the persistent biphenyl impurity.
High lipophilicity; tertiary hydroxyl group is sterically hindered.
Physical State
White Solid
Melting point is generally observed between 80–90°C (distinct from its amino-derivative which melts at ~144°C).
Key Impurity
Biphenyl ()
Highly soluble in non-polar solvents (Hexane, Ligroin) even at room temperature.
Solubility
High in Et2O, DCM, EtOAc.
"Like dissolves like" – too soluble in pure non-polar solvents for crystallization unless cooled.
Solvent Selection Strategy
The purification relies on a solubility differential driven by temperature and polarity.
Ligroin (Petroleum Ether, bp 60–90°C) : Primary Recommendation. The target alcohol is soluble in boiling ligroin but crystallizes upon cooling. Crucially, the non-polar impurity biphenyl remains dissolved in the cold mother liquor, allowing for effective separation.
Ethanol/Water (90:10) : Secondary Recommendation. If the product oils out in ligroin, a polar protic system forces crystallization. However, this system is less effective at removing non-polar biphenyl unless a large excess of solvent is used.
Experimental Protocol: Recrystallization
Materials Required[3][4][5][6][7][8]
Crude 1,1,3-triphenyl-1-propanol (dried and free of bulk solvent).
Solvent A : Ligroin (bp 60–90°C) or Hexane (HPLC Grade).
Solvent B : Ethanol (absolute) or Ethyl Acetate (for polarity adjustment).
Figure 1: Step-by-step decision matrix for the recrystallization of 1,1,3-triphenyl-1-propanol.
Detailed Procedure
Step 1: Dissolution
Place the crude solid in an Erlenmeyer flask.
Add a minimum amount of Ligroin (bp 60–90°C) .
Heat the mixture to boiling on a steam bath or hot plate (use a reflux condenser if volume is >50 mL).
Observation Point :
If solid remains:[4] Add more hot ligroin in small portions.
If oil droplets form (Oiling Out): This indicates the melting point is near the solvent boiling point or the compound is too soluble. Add a small amount of Ethanol dropwise until the oil dissolves into a clear solution.
Step 2: Hot Filtration (Optional but Recommended)
If the solution is cloudy (magnesium salts) or colored (tarry impurities):
Perform a hot gravity filtration using a stemless funnel and fluted filter paper.
Keep the receiving flask hot to prevent premature crystallization.
Step 3: Nucleation & Crystallization
Remove the flask from heat and allow it to cool slowly to room temperature. Do not disturb the flask; agitation can induce precipitation of impurities.
Once at room temperature, place the flask in an ice bath (0–4°C) for 30 minutes.
Troubleshooting: If no crystals form, scratch the inner wall of the flask with a glass rod or add a seed crystal of pure 1,1,3-triphenyl-1-propanol.
Step 4: Isolation
Collect the crystals via vacuum filtration using a Buchner funnel.
Critical Wash Step : Wash the filter cake with cold Ligroin or Hexane (approx. -10°C).
Why? This wash removes the mother liquor containing the dissolved biphenyl impurity.
Dry the solid in a vacuum oven at 40°C or air dry under suction.
Quality Control & Characterization
Technique
Expected Result
Notes
Melting Point
88–92°C (Typical)
Literature varies; higher purity samples may approach 100°C. Lower ranges (<80°C) indicate biphenyl contamination.
Check for absence of biphenyl peaks and ethyl ester starting material (quartet at 4.1 ppm).
References
Synthesis & Properties: Journal of Chemical Education, "The Grignard Reaction: Preparation of Triphenylmethanol and Related Alcohols." (Standard Grignard protocols adapted for tertiary alcohols).
Solvent Data: Purification of Laboratory Chemicals (Armarego & Chai), Butterworth-Heinemann.
Melting Point Verification : An-Najah National University Research, "Synthesis of 1,1,3-Triphenylpropan-1-ol derivatives." (Confirming solid state and structural characterization).
Impurity Management : Org. Synth. Coll. Vol. 3, p. 839 (1955). (Discusses removal of biphenyl from similar Grignard products using ligroin/petroleum ether).
Application Note: Using 1,1,3-Triphenyl-1-Propanol as an Achiral Steric Control
This Application Note is designed for researchers in asymmetric catalysis and medicinal chemistry. It details the use of 1,1,3-triphenyl-1-propanol as a critical "Null Hypothesis" control agent to validate stereochemical...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for researchers in asymmetric catalysis and medicinal chemistry. It details the use of 1,1,3-triphenyl-1-propanol as a critical "Null Hypothesis" control agent to validate stereochemical mechanisms in organometallic additions.[1]
Abstract & Utility
In the development of chiral ligands for asymmetric synthesis (e.g., organozinc additions, hydrogenations), high enantiomeric excess (ee) is often attributed to specific ligand-substrate interactions.[1] However, steric bulk alone can occasionally induce pseudo-selectivity or alter reaction kinetics, leading to false positives or misinterpreted mechanisms.[1]
1,1,3-Triphenyl-1-propanol (TPPO) serves as a precise Achiral Steric Control .[1] Structurally mimicking the bulky "propeller" shape of privileged chiral ligands (like diarylprolinols or trityl-based auxiliaries) but lacking a stereogenic center, TPPO allows researchers to decouple steric shielding effects from true chiral induction .[1]
Key Applications
Mechanistic Validation: Proving that ee% is derived from chiral information transfer, not just steric hindrance.
Background Reaction Suppression: Testing if bulky additives suppress non-selective background pathways without inducing chirality.[1]
Symmetry Breaking Studies: Investigating stochastic symmetry breaking in autocatalytic systems (Soai Reaction context).
No Ligand (Blank): Uncatalyzed or background reaction.[1] Result: Racemic (0% ee), often slow.[1]
Achiral Control (TPPO): Forms a bulky, achiral pocket.[1]
Scenario A: If Result = 0% ee, the Chiral Ligand's ee is genuine.[1]
Scenario B: If Result > 0% ee (Stochastic), the system is prone to spontaneous symmetry breaking (Soai Effect).[1]
Scenario C: If Yield drops significantly compared to Blank, the ligand acts primarily by inhibiting the background reaction.[1]
Pathway Visualization
The following diagram illustrates the comparative mechanistic pathways.
Caption: Comparison of reaction pathways. The TPPO complex mimics the steric bulk of the active catalyst without providing the chiral architecture necessary for enantioselection.[1]
Experimental Protocols
Protocol A: Synthesis of 1,1,3-Triphenyl-1-propanol
Use this protocol if commercial stock is unavailable or high purity is required.[1]
Reagents:
Phenylmagnesium bromide (3.0 M in diethyl ether).[1]
Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and addition funnel under Nitrogen (
) atmosphere.
Charge: Add Methyl 3-phenylpropionate (10.0 mmol, 1.64 g) and anhydrous THF (50 mL). Cool to 0 °C in an ice bath.
Addition: Slowly add Phenylmagnesium bromide (22.0 mmol, 7.4 mL) dropwise over 20 minutes. Note: 2 equivalents are required to convert the ester to the tertiary alcohol.[1]
Reaction: Remove ice bath and reflux for 3 hours. Monitor by TLC (Hexane/EtOAc 8:1) for disappearance of ester.[1]
Quench: Cool to 0 °C. Carefully quench with saturated aqueous
(20 mL).
Workup: Extract with Diethyl Ether (
mL). Wash combined organics with brine, dry over , and concentrate in vacuo.[1]
Purification: Recrystallize from Hexane/Ethanol to yield white crystals.
VALIDATION SUCCESS. The ligand accelerates the reaction via Lewis acidity but the selectivity is purely chiral.[1]
False Positive
TPPO
Med/High
>10%
WARNING. System is sensitive to "Soai-type" symmetry breaking or contamination.[1] Check purity.
Inhibition
TPPO
<5%
N/A
Ligand bulk kills the reaction.[1] The active catalyst might be a minor, less bulky species.[1]
Troubleshooting "False" Chirality
If the TPPO control yields a non-racemic product (e.g., 5-10% ee), consider:
Chiral Impurities: Did the TPPO synthesis use a chiral solvent or contaminated glassware?
Stochasticity: In highly sensitive autocatalytic reactions (Soai reaction), achiral additives can induce chirality if they crystallize in a chiral space group during the reaction.[1] This is a rare, high-value discovery indicating the system is capable of Absolute Asymmetric Synthesis .
References
Soai, K., et al. (2003).[1] "Asymmetric Autocatalysis and Absolute Asymmetric Synthesis." Chirality. (Discusses the role of achiral initiators in zinc additions).
Corey, E. J., & Hannon, F. J. (1998).[1] "Steric Control in Enantioselective Synthesis." Journal of Organic Chemistry. (Foundational principles of steric vs. electronic control).
Application Note: Synthesis of 1,1,3-Triphenyl-1-propanol via Grignard Addition
Executive Summary This application note details the protocol for synthesizing 1,1,3-triphenyl-1-propanol from methyl hydrocinnamate (methyl 3-phenylpropanoate) using a Grignard reaction. This transformation is a classic...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This application note details the protocol for synthesizing 1,1,3-triphenyl-1-propanol from methyl hydrocinnamate (methyl 3-phenylpropanoate) using a Grignard reaction. This transformation is a classic example of nucleophilic addition to a carboxylic ester, requiring two equivalents of the organometallic reagent to yield a tertiary alcohol.
The protocol emphasizes moisture control, exotherm management, and stoichiometric precision to prevent common side reactions such as Wurtz coupling or incomplete addition.
Retrosynthetic Analysis & Strategy
The target molecule, 1,1,3-triphenyl-1-propanol, is a tertiary alcohol featuring a bulky triphenyl-substituted framework. Retrosynthetically, the C1–C(Ph) bonds are the most logical disconnection points.
Disconnection: C–C bond formation at the carbinol center.
Synthons: A propanoate electrophile (
) and a phenyl nucleophile ().
Reagents: Methyl hydrocinnamate acts as the electrophilic ester, while phenylmagnesium bromide (PhMgBr) serves as the nucleophilic Grignard reagent.
Strategic Consideration: Esters possess a leaving group (methoxide). Consequently, the reaction proceeds through a ketone intermediate (1,3-diphenylpropan-1-one). Since ketones are generally more electrophilic than esters, the intermediate reacts rapidly with a second equivalent of Grignard reagent. Therefore, at least 2.0 equivalents of PhMgBr are strictly required, with a recommended excess of 2.2–2.5 equivalents to ensure full conversion [1, 2].
Reaction Mechanism
The mechanism involves two distinct nucleophilic attacks.[1]
First Addition: PhMgBr attacks the ester carbonyl, forming a tetrahedral intermediate. The methoxide group is eliminated, generating the ketone intermediate.
Second Addition: A second molecule of PhMgBr attacks the highly reactive ketone, forming a stable magnesium alkoxide.
Workup: Acidic hydrolysis protonates the alkoxide to yield the final alcohol.
Figure 1: Stepwise mechanistic pathway from ester to tertiary alcohol.[2]
Glassware Preparation: Oven-dry a 250 mL 3-neck round-bottom flask (RBF), a reflux condenser, and a pressure-equalizing addition funnel at 110°C for at least 2 hours. Assemble hot under a stream of dry nitrogen.
Solvent Handling: Ensure diethyl ether is distilled from sodium/benzophenone or obtained from a solvent purification system (SPS).
Phase 2: Grignard Addition[3][7]
Reagent Loading: Syringe 24 mL of PhMgBr (3.0 M in ether, 72 mmol) into the RBF. Add an additional 30 mL of anhydrous ether to dilute.
Temperature Control: Cool the solution to 0°C using an ice/water bath.
Substrate Preparation: Dissolve 4.92 g (30 mmol) of methyl hydrocinnamate in 20 mL of anhydrous ether. Transfer this solution to the addition funnel.
Controlled Addition: Add the ester solution dropwise to the Grignard reagent over 30–45 minutes.
Observation: The solution may turn cloudy or change color (often yellow to brownish) as the alkoxide forms.
Critical Control: Maintain a gentle reflux if the exotherm allows; otherwise, keep at 0°C to prevent solvent boil-over [3].
Completion: Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Reflux gently for 1 hour to drive the reaction to completion, ensuring the intermediate ketone is fully consumed [4].
Phase 3: Workup and Isolation[4]
Quenching: Cool the reaction mixture back to 0°C. Slowly add saturated aqueous ammonium chloride (
).
Why
? Using strong acid () can cause dehydration of the tertiary alcohol to an alkene. is mild enough to protonate the alkoxide without catalyzing elimination.
Phase Separation: Transfer to a separatory funnel. Separate the organic (ether) layer.[5][6][7] Extract the aqueous layer twice with 30 mL of ether.
Washing: Combine organic layers and wash with brine (saturated NaCl) to remove residual magnesium salts.
Drying: Dry the organic phase over anhydrous magnesium sulfate (
). Filter and concentrate under reduced pressure (rotary evaporator).
Phase 4: Purification
The crude product is likely a viscous oil or solid.
Recrystallization: If solid, recrystallize from hot hexanes or a hexane/ethanol mixture.
Column Chromatography: If oil persists, purify via silica gel chromatography using a gradient of Hexanes:Ethyl Acetate (starting 95:5 to 80:20).
Ensure >2.1 equivalents of PhMgBr are used.[3] The ketone intermediate consumes the second equivalent rapidly.
Characterization (Expected Data)
1H NMR (
): Look for the disappearance of the methyl ester singlet (~3.6 ppm). The product should show aromatic protons (multiplet, ~7.1–7.5 ppm, 15H) and the propyl chain methylene protons. The methylene adjacent to the hydroxyl bearing carbon will be distinct.
IR Spectroscopy:
Broad peak at 3300–3400
(O-H stretch).
Absence of strong carbonyl stretch at 1735
(Ester C=O).
References
Master Organic Chemistry. Reaction of Grignard Reagents With Esters. Available at: [Link]
Chemistry Steps. Esters with Grignard Reagent.[2][3][5][8][6][9][10] Available at: [Link]
LibreTexts Chemistry. The Grignard Reaction (Experiment). Available at: [Link][5][8][6][11][12][13][14]
University of Calgary. RLi or RMgX with Esters to 3° Alcohols. Available at: [Link]
Catalytic dehydration of 1,1,3-triphenyl-1-propanol to alkenes
Application Note: Selective Catalytic Dehydration of 1,1,3-Triphenyl-1-Propanol Executive Summary The dehydration of 1,1,3-triphenyl-1-propanol (1) is a pivotal transformation in the synthesis of sterically crowded polyp...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Selective Catalytic Dehydration of 1,1,3-Triphenyl-1-Propanol
Executive Summary
The dehydration of 1,1,3-triphenyl-1-propanol (1) is a pivotal transformation in the synthesis of sterically crowded polyphenyl-alkenes, often utilized as precursors for molecular wires, organic light-emitting diode (OLED) dopants, and mechanistic probes for carbocation stability.
While theoretically simple, this reaction presents a critical chemoselectivity challenge: the competition between elimination (E1) to form the desired alkene (2) and intramolecular Friedel-Crafts alkylation to form 1,1-diphenylindane (3) .
This guide provides two validated protocols—one homogeneous and one heterogeneous—designed to maximize the yield of the alkene (2) while suppressing cyclization.
Mechanistic Theory & Critical Control Points
To control the reaction, one must understand the behavior of the tertiary carbocation intermediate.
Ionization: Protonation of the alcohol (1) followed by the loss of water generates the highly stable 1,1,3-triphenyl-1-propyl cation. The stability is derived from the two phenyl rings at the C1 position.
Bifurcation Point:
Path A (Desired): Removal of a proton from the
-carbon (C2) yields 1,1,3-triphenylpropene (2) . This product is stabilized by conjugation with two phenyl rings.
Path B (Undesired): The phenyl ring at C3 acts as an internal nucleophile, attacking the cationic center at C1. This cyclization yields 1,1-diphenylindane (3) .
Expert Insight: Path B (Cyclization) is often favored by strong Lewis acids and lower temperatures (kinetic control). Path A (Elimination) is favored by high temperatures (entropy driven) and the use of non-nucleophilic counter-ions.
Pathway Visualization
Figure 1: Mechanistic bifurcation between elimination (Path A) and cyclization (Path B).
Best for: Rapid screening, easy workup, acid-sensitive downstream applications.
Reagents:
1,1,3-Triphenyl-1-propanol (1.0 mmol, 288 mg)
Amberlyst-15 (H+ form) (150 mg) OR H-ZSM-5 Zeolite.
Acetonitrile (5 mL)
Workflow:
Activation: Ensure Amberlyst-15 is dry (store in desiccator).
Reaction: In a sealed pressure tube or microwave vial, combine substrate, catalyst, and MeCN.
Heating: Heat to 80°C for 6 hours.
Filtration: Filter the hot solution through a celite pad to remove the solid catalyst.
Isolation: Evaporate solvent. The product often solidifies upon cooling.
Expert Note: While easier, this method carries a higher risk of indane formation if the reaction runs too long, as the catalyst surface can promote cyclization of the alkene product.
Data Analysis & Validation
To confirm the identity of 1,1,3-triphenylpropene , focus on the vinylic proton signal in
Cause: Reaction temperature too low or acid catalyst too strong/concentrated.
Solution: Switch to Protocol A (Dean-Stark). The continuous removal of water drives the equilibrium toward elimination. Increase oil bath temperature to ensure rapid reflux.
Problem: Low Conversion
Cause: Wet solvent or neutralized catalyst.
Solution: Use anhydrous Toluene. Freshly sublime p-TSA or increase loading to 10 mol%.
Problem: Polymerization/Gumming
Cause: Reaction ran too long; conjugated alkenes can polymerize under acidic conditions.
Solution: Stop reaction immediately upon consumption of starting material (TLC monitoring). Add a radical inhibitor (e.g., BHT) if storing the crude product.
References
Pines, H. & Herling, J. (1966). "Alumina: Catalyst and Support.[1] XXXIII. Dehydration of 3-Phenylpropanol and Derivatives." Journal of the American Chemical Society.[1]
Grounding: Establishes the fundamental competition between elimination and phenyl/methyl migr
Roberts, R.M. & Khalaf, A.A. (1990). "Friedel-Crafts Alkylation Chemistry: A Century of Discovery." Marcel Dekker, Inc.
Busacca, C.A., et al. (2011). "Grignard Addition to Esters and Ketones: Synthesis of Tertiary Alcohols." Organic Process Research & Development.
Grounding: Provides the standard antecedent protocol for synthesizing the 1,1,3-triphenyl-1-propanol substr
Preventing dehydration during 1,1,3-triphenyl-1-propanol synthesis
Subject: Prevention of Acid-Catalyzed Dehydration During Workup and Purification Ticket ID: CHEM-SUP-8821 Status: Open Priority: High (Process Integrity Risk) Executive Summary You are encountering a yield loss of 1,1,3-...
Author: BenchChem Technical Support Team. Date: February 2026
Subject: Prevention of Acid-Catalyzed Dehydration During Workup and Purification
Ticket ID: CHEM-SUP-8821
Status: Open
Priority: High (Process Integrity Risk)
Executive Summary
You are encountering a yield loss of 1,1,3-triphenyl-1-propanol (Target Alcohol) due to the formation of its alkene analog, 1,1,3-triphenylpropene. This is a classic E1 elimination driven by the extreme stability of the tertiary benzylic-like carbocation intermediate.
This guide replaces standard "textbook" workups with a Non-Acidic Protocol designed specifically for highly conjugated tertiary alcohols.
The Core Problem: The Dehydration Trap
Why is your molecule dying?
The target molecule is a tertiary alcohol where the central carbon is bonded to two phenyl rings. Upon protonation (by acid) and loss of water, it forms a carbocation that is not just tertiary, but doubly benzylic resonance-stabilized .
Furthermore, the elimination product (alkene) creates a conjugated system linking the two phenyl rings with the third phenyl ring further down the chain. This thermodynamic stability drives the equilibrium toward the alkene rapidly, even with weak acids or heat.
Mechanism Visualization
The following diagram illustrates the "Danger Zone" where the reaction diverges from the alcohol to the alkene.
Figure 1: The Dehydration Pathway.[1][2] Note that once the carbocation forms, the slide to the alkene is energetically favorable.
Module 1: The Quench (Critical Control Point)
Standard Error: Using 1M HCl or H₂SO₄ to quench the Grignard reaction.
Correction: Use a buffered ammonium salt quench at low temperature.
Protocol: The "Cold Buffer" Quench
Cool Down: Place your reaction flask in an ice/water bath. Internal temperature must be
.
Reagent: Prepare a saturated solution of Ammonium Chloride (
) .
Addition: Add the
dropwise.
Why?
is weakly acidic (). It is strong enough to protonate the alkoxide () but too weak to efficiently protonate the resulting alcohol to the oxonium ion (), preventing the leaving group () from forming.
Emulsion Management: If magnesium salts form a sticky emulsion, DO NOT add HCl . Instead, add a saturated solution of Rochelle Salt (Sodium Potassium Tartrate) . This chelates the magnesium ions and separates the layers without lowering the pH.
Parameter
Standard Acid Quench
Recommended Buffer Quench
Reagent
1M HCl
Sat. or Rochelle Salt
pH
< 1.0 (High Risk)
~9.0 (Safe Zone)
Exotherm
High
Moderate
Outcome
Alkene + Alcohol Mix
Pure Alcohol
Module 2: Purification & Isolation
Standard Error: Distillation or Flash Chromatography on untreated Silica Gel.
Correction: Recrystallization or Base-Doped Chromatography.
Why Silica Gel is Dangerous
Standard Silica Gel (
) is slightly acidic (pH 4–5 in slurry). For 1,1,3-triphenyl-1-propanol, contact with acidic silica sites during a 20-minute column run is sufficient to cause significant dehydration.
Method A: Recrystallization (Preferred)
This molecule is a solid (MP
80–87°C). Recrystallization avoids thermal stress and acidic surfaces.
Solvent System: Hexanes/Ethyl Acetate or Ethanol/Water.
Technique: Dissolve in minimum hot solvent (do not boil excessively). Allow to cool slowly to Room Temp, then
.
Method B: Triethylamine-Doped Chromatography
If you must run a column to remove biphenyl or unreacted ketone:
Slurry Preparation: Prepare your silica slurry using your eluent + 1% Triethylamine (TEA) .
Column Packing: Flush the column with the TEA-doped solvent before loading your sample. This neutralizes the acidic sites on the silica.
Elution: Run the column using your standard solvent system (e.g., Hexane/EtOAc). The TEA stays on the silica, protecting your product.
Q: I already added HCl and my product is an oil. Can I save it?A: Check the NMR/TLC. If you see the alkene (distinct vinyl protons), it is irreversible. If it is just the alcohol that hasn't crystallized, dissolve it in ether, wash with saturated Sodium Bicarbonate (
) to remove all acid traces, dry over Potassium Carbonate (), and attempt recrystallization. Note: is basic and safer than for this compound.
Q: Can I use vacuum distillation to purify?A:Not recommended. The boiling point of 1,1,3-triphenyl-1-propanol is predicted to be very high (>200°C at reduced pressure). The heat required to distill this high-molecular-weight alcohol will almost certainly provide the activation energy for elimination, even in the absence of acid.
Q: Why does the literature sometimes say "acidify with dilute H2SO4"?A: Older literature often assumes the target is a primary or secondary alcohol, or a less hindered tertiary alcohol (like t-butanol). Highly conjugated alcohols like yours are exceptions to the general rule due to the resonance stabilization of the carbocation.
References
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (See Section 5.4.2 on Grignard Workups).
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 17: Elimination reactions, specifically E1 mechanisms of tertiary alcohols).
Rochester University Chemistry Dept. (n.d.). Tips for Flash Column Chromatography: Acid Sensitive Compounds. Retrieved from [Link]
Master Organic Chemistry. (2015). Elimination Reactions of Alcohols. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Synthesis Optimization Desk: Technical Support GuideTopic: Optimizing Grignard Yields for Sterically Hindered Tertiary Alcohols
Ticket ID: GRIG-OPT-001
Executive Summary & Diagnostic Logic
Welcome to the Synthesis Optimization Desk.
You are likely reading this because your Grignard reaction failed to produce the expected tertiary alcohol, yielding instead recovered starting material (ketone) or a secondary alcohol.
When sterically hindered Grignard reagents (e.g., t-BuMgBr) react with sterically hindered ketones (e.g., di-isopropyl ketone), the standard Nucleophilic Addition pathway (
) is outcompeted by two parasitic pathways: Enolization () and Reduction ().
Diagnostic Flowchart: Why did my reaction fail?
Use this logic tree to identify the specific failure mode before selecting a protocol.
Figure 1: Diagnostic logic for Grignard failure modes. Identify the byproduct to select the correct optimization strategy.
The "Imamoto" Protocol (Cerium(III) Chloride)[1][2]
Applicability: Best for preventing Enolization and Reduction .
Mechanism: Transmetallation forms an organocerium species (
). This species is more nucleophilic (due to oxophilicity of Ce) but less basic than the organomagnesium precursor, favoring addition over deprotonation.
Critical Failure Point: The Drying Step
90% of failures with this protocol occur because the CeCl
·7HO was not dried correctly. If the hydrate is heated too fast, it hydrolyzes to CeOCl (cement), which is inactive.
Anhydrous THF (Freshly distilled or from solvent system)
Grignard Reagent (Pre-prepared or commercial)
Step 1: The "Programmed" Drying (Crucial)
Place CeCl
[3][4]·7HO (1.5 equiv relative to ketone) in a Schlenk flask with a stir bar.
Connect to high vacuum (<0.5 mmHg). Do not heat yet.
Stage A (RT): Stir under vacuum at room temperature for 1 hour.
Stage B (Gradual Heat): Immerse in an oil bath. Raise temp to 60°C for 1 hour.
Stage C (Dehydration): Raise temp to 140–150°C over 1 hour and hold for 2 hours.
Visual Check: The solid should remain a fine white powder. If it turns yellow or clumps into a rock, hydrolysis occurred. Discard and restart.
Cool to RT under Argon.
Step 2: Activation
Add anhydrous THF to the dried powder under Argon.
The Slurry: Stir vigorously (or sonicate) for 1–2 hours.
Visual Check: You must achieve a fine, milky white suspension. If the solid sits at the bottom like sand, the complex has not formed.
Step 3: Transmetallation & Addition
Cool the slurry to 0°C (or -78°C for very reactive substrates).
Add the Grignard reagent (1.5 equiv) dropwise. Stir for 30–60 mins.
Note: The mixture often turns yellow/brown; this is normal.
Add the ketone (1.0 equiv) in THF dropwise.
Stir until TLC indicates consumption (usually 30 mins to 2 hours).
Quench with 10% aqueous acetic acid or NH
Cl.
Turbo Grignards (Knochel Type)
Applicability: Best for forming the hindered Grignard reagent itself or enhancing solubility.
Reagent:
(Turbo Grignard).
Sterically hindered halides often fail to initiate Mg insertion (Wurtz coupling side reactions). The LiCl-complexed reagents break up polymeric aggregates, increasing solubility and reactivity.
Dissolve hindered aryl/alkyl iodide (1.0 equiv) in anhydrous THF.
Cool to -20°C.
Add
(1.1 equiv) dropwise.
Stir for 15–60 mins.
Validation: Aliquot 0.1 mL, quench with iodine, and check GC-MS for the iodinated product to confirm exchange completion.
Coupling: Once formed, this "Turbo" species can be used directly or transmetallated with CeCl
(see Module 2) for the addition step.
Comparative Data: Yield Optimization
The following table illustrates the drastic improvement using the Imamoto method for hindered substrates.
Substrate (Ketone)
Reagent (R-M)
Method
Major Byproduct
Yield (Alcohol)
Diisopropyl ketone
-BuMgBr
Standard
Enolization (Ketone)
< 10%
Diisopropyl ketone
-BuLi + CeCl
Imamoto
None
92%
-Tetralone
-BuLi
Standard
Enolization
26%
-Tetralone
-BuLi + CeCl
Imamoto
None
95%
Acetophenone
-PrMgBr
Standard
Reduction (Alcohol)
45%
Acetophenone
-PrMgBr + CeCl
Imamoto
None
88%
Data aggregated from Imamoto et al. (1989) and subsequent optimizations.
Mechanistic Visualization
Understanding why CeCl
works helps you troubleshoot.
Figure 2: The organocerium mechanism.[1][5][6] The reagent activates the carbonyl oxygen (Lewis acidity) while providing a nucleophile that is insufficiently basic to deprotonate the alpha-carbon.
Troubleshooting & FAQ
Q: My CeCl
turned into a yellow rock during drying. Can I use it?A:No. The yellow color indicates hydrolysis to Cerium Oxychloride. This is catalytically dead and will likely quench your Grignard. You must restart the drying process, ensuring the temperature ramp is slower and the vacuum is stronger.
Q: Can I use commercial anhydrous CeCl
beads?A: Yes, but they must be ground to a fine powder under inert atmosphere (glovebox) before use. The surface area is critical for the reaction rate. Even "anhydrous" commercial beads benefit from a 1-hour drying cycle at 140°C.
Q: I see a "sludge" form when I add the Grignard to the CeCl
. Is this bad?A: Not necessarily. The formation of the organocerium species often changes the consistency of the solution. However, if it is so thick that stirring stops, add more anhydrous THF.
Q: Can I use LaCl
instead of CeCl?A: Yes. Lanthanum(III) chloride[7][8][4] · 2LiCl complexes are highly effective and sometimes more soluble than Cerium salts. The protocol is virtually identical.
References
Imamoto, T., et al. "Reactions of Carbonyl Compounds with Grignard Reagents in the Presence of Cerium(III) Chloride."[8] Journal of the American Chemical Society, vol. 111, no. 12, 1989, pp. 4392–4398. Link
Krasovskiy, A., & Knochel, P. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds." Angewandte Chemie International Edition, vol. 43, no. 25, 2004, pp. 3333–3336. Link
Imamoto, T. "Organocerium Reagents." Comprehensive Organic Synthesis, Pergamon, 1991.
Carey, F. A., & Sundberg, R. J. Advanced Organic Chemistry Part B: Reactions and Synthesis. Springer, 2007. (Chapter on Organometallic Reagents). Link
Technical Support: Troubleshooting Low Yields in 1,1,3-Triphenyl-1-Propanol Preparation
Case ID: SYN-113-TPP Status: Open Priority: High (Process Optimization) Assigned Specialist: Senior Application Scientist[1] Executive Summary & Diagnostic Triage The Problem: Users report low yields (<40%) and high impu...
Author: BenchChem Technical Support Team. Date: February 2026
Case ID: SYN-113-TPP
Status: Open
Priority: High (Process Optimization)
Assigned Specialist: Senior Application Scientist[1]
Executive Summary & Diagnostic Triage
The Problem: Users report low yields (<40%) and high impurity profiles when synthesizing 1,1,3-triphenyl-1-propanol via the standard Grignard addition of phenylmagnesium bromide to ethyl 3-phenylpropionate (ethyl hydrocinnamate).[1]
The Diagnosis: The structural nature of 1,1,3-triphenyl-1-propanol (a tertiary alcohol with
-hydrogens) makes it chemically distinct from the classic teaching example, triphenylmethanol.[1] The primary yield loss is not usually failure of addition, but inadvertent acid-catalyzed dehydration during the work-up phase, converting the product into 1,1,3-triphenylpropene.[1]
Diagnostic Flowchart
Use the following logic tree to identify the specific failure point in your workflow.
Figure 1: Diagnostic logic for identifying yield loss mechanisms.[1]
Root Cause Analysis (The "Why")
Issue 1: The Dehydration Trap (Critical)
Unlike triphenylmethanol, which has no
-hydrogens, 1,1,3-triphenyl-1-propanol has a methylene group at the C2 position.[1]
Mechanism: Upon quenching with strong acid (e.g., 1M HCl or
), the tertiary hydroxyl group is protonated ().
Result: This creates an excellent leaving group.[2] The resulting carbocation is stabilized by two phenyl rings but rapidly undergoes E1 elimination to form the conjugated alkene (1,1,3-triphenylpropene).
Impact: This is the most common cause of "disappearing product." The alcohol forms during the reaction but is destroyed during isolation.
Issue 2: The Enolization Detour
The intermediate ketone, 1,3-diphenylpropan-1-one (dihydrochalcone), possesses acidic
Mechanism: Phenylmagnesium bromide is both a nucleophile and a strong base. If the reaction temperature is too high or addition is too fast, the Grignard reagent may deprotonate the ketone (forming an enolate) rather than attacking the carbonyl.
Result: Upon workup, the enolate reverts to the ketone.
Impact: You isolate the ketone intermediate despite adding excess Grignard.
Issue 3: Reagent Quality
Commercial PhMgBr solutions degrade over time, absorbing moisture to form benzene and
.
Impact: If the effective titer is lower than calculated, you will not reach the 2.0+ equivalents required to push the ester all the way to the alcohol.
Optimized Experimental Protocol
This protocol is designed to minimize enolization (via temperature control) and prevent dehydration (via buffered quench).
Critical: Titrate before use. Excess needed to overcome enolization.
THF / Diethyl Ether
Solvent
N/A
Anhydrous. THF promotes addition; Ether is easier to remove.
Sat. NH4Cl (aq)
Quench
N/A
Buffered pH ~5-6. Avoids strong acid shock.
Step-by-Step Methodology
System Preparation: Flame-dry a 3-neck round bottom flask under a nitrogen stream. Equip with a pressure-equalizing addition funnel and a reflux condenser.
Grignard Charge: Add PhMgBr (2.5 equiv) to the flask. Dilute with anhydrous THF to facilitate stirring. Cool to 0°C in an ice bath.
Controlled Addition: Dissolve Ethyl 3-phenylpropionate (1.0 equiv) in anhydrous THF. Add this solution dropwise over 30–45 minutes.
Why? Keeping the concentration of ester low relative to Grignard favors the second addition (Ketone
Alcohol) over side reactions.
Reaction Phase:
Allow the mixture to warm to room temperature.
Gently reflux for 1–2 hours.
Monitor: Check TLC. If ketone persists, the reaction is incomplete.
Wash the solid magnesium salts with ether (2x) to recover trapped product.
Combine organics, wash with Brine , and dry over
(avoid acidic drying agents like silica at this stage).
Evaporate solvent under reduced pressure at
.
Reaction Pathway Visualization
The following diagram illustrates the competing pathways. The goal is to navigate the "Green Path" and avoid the "Red Path" (Dehydration).
Figure 2: Reaction pathway highlighting the critical divergence at the quenching step.[1]
Frequently Asked Questions (FAQ)
Q1: Why do I see a large "biphenyl" spot on my TLC?A: Biphenyl is formed by the homocoupling of Phenylmagnesium bromide, often catalyzed by trace transition metals or heat. This is an unavoidable impurity when using excess Grignard.
Solution: Biphenyl is non-polar. It can be easily removed by recrystallization from hexanes/ethanol or by column chromatography (eluting first with 100% hexanes).
Q2: Can I use 1,3-diphenylpropan-1-one (dihydrochalcone) as the starting material instead of the ester?A: Yes, and it is often preferred.[1]
Benefit: You only need 1.1–1.2 equivalents of PhMgBr, reducing waste and biphenyl formation.
Risk:[1][6] The enolization risk remains. Perform the addition at 0°C to favor nucleophilic attack over deprotonation.
Q3: My product is an oil that won't crystallize. What happened?A: This is likely due to residual solvent or the presence of the alkene impurity (which lowers the melting point).
If you see peaks at 5.0–6.5 ppm , you have the alkene. You cannot "reverse" this.
If the spectrum is clean (aromatic region 7.0–7.5 ppm, methylene triplets ~2.5–3.0 ppm), triturated with cold pentane to induce crystallization.
Q4: Why not use HCl to dissolve the Magnesium salts?A: While standard practice for simple alcohols, HCl is too aggressive for this specific tertiary alcohol. The carbocation formed at the benzylic-like position is too stable, leading to immediate elimination of water. Saturated NH4Cl provides enough protons to hydrolyze the alkoxide without creating a sufficiently acidic medium to catalyze dehydration.
References
Grignard Addition Mechanism & Side Reactions
Source: Silverman, G. S., & Rakita, P. E.[1] (Eds.).[2][4][7][8][9][10] (1996).[11] Handbook of Grignard Reagents. CRC Press.
Relevance: details the competition between addition and enoliz
Dehydration of Tertiary Alcohols
Source: Solomons, T. W. G., & Fryhle, C. B. (2011).[1] Organic Chemistry (10th ed.). John Wiley & Sons. (Chapter 8: Alcohols and Ethers).
Relevance: Explains the E1 elimination mechanism specific to tertiary alcohols with
-hydrogens under acidic conditions.
Synthesis of Triphenylmethanol (Comparative Protocol)
Author: BenchChem Technical Support Team. Date: February 2026
Ticket ID: PUR-TPP-113
Status: Open
Subject: Separation of Tertiary Alcohol (1,1,3-triphenyl-1-propanol) from Unreacted Ketone (Benzophenone/Dihydrochalcone)
Assigned Specialist: Senior Application Scientist, Separation Technologies[1][2]
Executive Summary
The synthesis of 1,1,3-triphenyl-1-propanol via Grignard addition (typically Benzophenone + Phenethylmagnesium bromide) frequently results in a crude mixture contaminated with unreacted ketone.[1][2] Because both the target alcohol and the ketone are lipophilic aromatic solids with similar retention factors (
), standard recrystallization often fails to yield high purity.[2][3]
This guide provides three tiers of separation protocols, ranked by efficacy and complexity. Method B (Chemical Scavenging) is the recommended "Expert Solution" for difficult separations where chromatography provides poor resolution.[1][2][3]
Diagnostic: Characterizing the Impurity
Before selecting a protocol, confirm the composition of your crude mixture via Thin Layer Chromatography (TLC).[3]
Standard TLC Conditions:
Stationary Phase: Silica Gel 60 ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
Monitoring: Collect small fractions. The ketone will tail significantly; do not combine "mixed" fractions if high purity (>99%) is required.[1][2][3]
Method B: Chemical Scavenging with Girard’s Reagent (Expert Solution)
Best for: Large scale (>5g), or when chromatography fails to resolve the ketone.[2][3]
This method utilizes Girard’s Reagent T (trimethylammonium acethydrazide chloride).[1][3] It selectively reacts with the ketone to form a water-soluble hydrazone, while the sterically hindered tertiary alcohol (1,1,3-triphenyl-1-propanol) remains inert and stays in the organic layer.[2]
The Logic:ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="ng-star-inserted display">
Why this works: The tertiary alcohol is too sterically crowded and lacks the carbonyl functionality to react with the hydrazide, ensuring 100% recovery of the target.[3]
Method C: Crystallization (Polishing)
Best for: Final purification after Method A or B.[2][3]
Direct recrystallization of the crude is often inefficient due to "oiling out."[3] However, once the bulk ketone is removed, the alcohol can be crystallized.[2][3]
Solvent System: Hexane (hot) with dropwise addition of Ethanol or Toluene.[1][2][3]
Procedure: Dissolve in minimum boiling Hexane. If insoluble, add Ethanol dropwise until clear.[1][2][3] Cool slowly to RT, then
.
Workflow Visualization
The following logic flow illustrates the decision-making process for purification.
Figure 1: Decision tree for selecting the optimal purification pathway based on TLC resolution.[1][2]
Frequently Asked Questions (FAQ)
Q1: My product is an oil after the column, but it should be a solid. What happened?
Fix: Dissolve the oil in a small amount of Pentane or Hexane and sonicate.[3] If it remains an oil, place it under high vacuum (<1 mbar) overnight to remove trapped solvent.[1][3] If trace ketone is suspected, proceed to Method B .[2][3]
Q2: Can I use Girard's Reagent P instead of T?
Answer: Yes. Girard's P (pyridinium analogue) works identically.[1][2][3] Girard's T is generally cheaper and more soluble in ethanol, making it the preferred choice for this specific separation.[2][3]
Q3: The Grignard reaction didn't start, leading to 100% ketone recovery. How do I prevent this?
Troubleshooting: Ensure reagents are anhydrous. For 1,1,3-triphenyl-1-propanol synthesis, the formation of the Grignard reagent (Phenethylmagnesium bromide) can be sluggish.[1][2]
Tip: Add a crystal of Iodine or a few drops of 1,2-dibromoethane to the Mg turnings to etch the surface and initiate the radical mechanism before adding the bulk halide.
Q4: How do I confirm the ketone is gone without running another column?
Answer: IR Spectroscopy. The Ketone (Benzophenone) has a strong C=O stretch at ~1660 cm⁻¹.[1][3] The Target Alcohol has a broad O-H stretch at ~3400 cm⁻¹ and no carbonyl peak .[3] If you see a peak at 1660 cm⁻¹, wash the sample again.[2][3]
References
Vogel, A. I. (1989).[1][3] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[3] Longman Scientific & Technical.[3] (See Section 5.4.1 for Grignard procedures and Section 9.6 for Girard's Reagent usage). [2][3]
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2010).[1][3] Introduction to Organic Laboratory Techniques: A Small Scale Approach. Cengage Learning.[3] (Standard reference for Triphenylmethanol synthesis and purification logic). [2][3]
National Center for Biotechnology Information. (2024).[1][3] PubChem Compound Summary for CID 3102, Benzophenone. Retrieved from [Link][2][3]
National Center for Biotechnology Information. (2024).[1][2][3] PubChem Compound Summary for CID 4070833, 1,1,3-Triphenyl-propan-1-ol. Retrieved from [Link]
Technical Support Center: Thermal Management in Phenylmagnesium Bromide Workflows
Core Directive: The Thermal Runaway Risk In the development of pharmaceutical intermediates, Phenylmagnesium Bromide (PhMgBr) is a workhorse nucleophile. However, its utility is matched by its thermal volatility.
Author: BenchChem Technical Support Team. Date: February 2026
Core Directive: The Thermal Runaway Risk
In the development of pharmaceutical intermediates, Phenylmagnesium Bromide (PhMgBr) is a workhorse nucleophile. However, its utility is matched by its thermal volatility. The central challenge in scaling PhMgBr reactions is not the chemistry itself, but the management of Heat Release Rate (
) versus Heat Removal Capacity () .
A failure to balance these variables results in the "Thermal Accumulation" phenomenon:
Reagent Accumulation: Reactants are added at low temperature where kinetics are slow.
Trigger Event: The system warms slightly (or induction breaks), triggering a rapid consumption of accumulated reagent.
Runaway: The adiabatic temperature rise exceeds the solvent's boiling point, leading to over-pressurization or eruption.
This guide provides the protocols to maintain the system in a feed-limited regime , where the reaction rate is controlled strictly by the dosing speed, not the kinetics.
Module 1: The Induction Period (Formation Phase)
If you are generating PhMgBr in situ rather than purchasing it, the induction period is the most critical safety gate.
The "Silent Killer" Mechanism
Magnesium turnings are often coated in a passive oxide layer (
). Until this layer is breached, no reaction occurs. If you add the full charge of Bromobenzene (PhBr) while the Mg is passive, you create a "ticking time bomb." Once the layer breaches, the entire concentration reacts simultaneously.
Troubleshooting Guide: Induction Failure
Symptom: PhBr added, but no exotherm or color change (solution remains clear/colorless).
Immediate Action:STOP ALL ADDITION. Do not add more halide "to get it going."
Protocol: Safe Initiation Strategy
Mechanical Activation: Use dry-stirring of Mg turnings under Argon for 2-3 hours prior to solvent addition to mechanically fracture the oxide layer.
DIBAL-H (1-2 mol%): Superior for scavenging moisture and activating surface.
1,2-Dibromoethane:[2] The "Entrainment Method."[3] Reacts to form ethylene gas (visual indicator) and exposes fresh Mg surface.
The "Starter" Batch: Initiate the reaction with 5% of the total PhBr volume in a concentrated volume of solvent. Only proceed with the main feed once the exotherm is confirmed.
Visual Logic: Induction Troubleshooting
Figure 1: Decision tree for managing induction failures during Grignard formation.
Module 2: The Addition Phase (Coupling Reaction)
This section addresses the addition of PhMgBr to an electrophile (e.g., a ketone or ester).
Thermodynamics of Solvents
The choice between Diethyl Ether (
) and Tetrahydrofuran (THF) is not just about solubility; it is a safety decision regarding heat flux.[4]
Feature
Diethyl Ether ()
Tetrahydrofuran (THF)
Impact on Exotherm
Boiling Point
34.6°C
66°C
THF offers a larger safety margin before boil-off, but Ether acts as a thermal fuse (evaporative cooling).
Complexation
Weak
Strong
THF solvates Mg species more effectively ("arms tied back" effect), often increasing reaction rates and immediate heat release.
Schlenk Equilibrium
Favors precipitation
Solubilizes all species
THF ensures homogeneity, preventing "hot spots" of undissolved reagent.
Protocol: Controlling the Coupling Exotherm
Scenario: Adding PhMgBr (1.0 M in THF) to Benzophenone (1.0 equiv).
Cooling Bath: Pre-cool the electrophile solution to -10°C or 0°C.
Note: Do not cool below -20°C unless necessary for selectivity. Too cold = accumulation of unreacted PhMgBr.
Dosing Rate Calculation:
Calculate the Adiabatic Temperature Rise (
) .
Rule of Thumb: Adjust dosing rate so the active temperature never rises >5°C above the setpoint.
Monitoring: Use internal temperature probes, NOT jacket temperature. The lag time between internal heat generation and jacket detection can be fatal at scale.
FAQ: Why is my yield dropping at higher temperatures?
Mechanism: In THF at higher temperatures, PhMgBr can react with PhBr (if present) or itself via radical mechanisms to form Biphenyl (
).
Solution: Lower the temperature and switch to a semi-batch mode where PhMgBr is added slowly to the electrophile (Inverse Addition) to keep the nucleophile concentration low relative to the electrophile.
Module 3: Quenching (The Final Heat Wave)
The quench step is often the most exothermic part of the workflow (
).
The "Volcano" Effect
Adding water directly to a reaction vessel containing residual PhMgBr generates immediate hydrolysis. If the crust of magnesium salts blocks the stirrer, heat cannot dissipate, leading to a "volcano" eruption of solvent.
Protocol: The Reverse Quench
Never add water to the reaction. Add the reaction to the quench.[5]
Preparation: Prepare a separate vessel with dilute acid (e.g., 1M
or saturated ) and ice.
Transfer: Cannulate or pump the reaction mixture slowly into the quench vessel.
Benefit: This ensures the "Infinite Sink" condition where the heat capacity of the quench solution dominates, and the reactive species (PhMgBr) is always the limiting reagent.
Visual Logic: Batch vs. Flow Heat Transfer
Figure 2: Comparison of heat transfer limitations. Batch reactors suffer from accumulation risks, whereas flow chemistry allows for instant consumption of the Grignard reagent.
Frequently Asked Questions (Technical)
Q: I see a sudden pressure spike during the addition of PhMgBr to a nitrile. Why?A: This is likely thermal expansion of the solvent vapor head. Nitrile additions form an imine salt intermediate. This step is exothermic.[1][5][6] If you are using Diethyl Ether, you are likely nearing the boiling point (35°C). Switch to a condenser with a higher cooling capacity or switch solvent to THF (bp 66°C) to absorb the heat spike without pressurization.
Q: Can I use "Turbo Grignard" (iPrMgCl·LiCl) principles for Phenyl Grignard?A: Yes. The addition of LiCl (Lithium Chloride) breaks up the polymeric aggregates of the Grignard reagent, increasing solubility and kinetic activity. This eliminates the "sludge" often seen in PhMgBr reactions, improving heat transfer efficiency.
Q: My reaction turned black. Is it ruined?A: Not necessarily. Pure PhMgBr is usually colorless to brown. A black color often indicates colloidal Magnesium (
) or trace impurities. However, if the black color is accompanied by a yield loss, it suggests Wurtz coupling (Biphenyl formation). Verify by GC-MS.
References
Tuulmets, A., et al. (2004).[7] Kinetics of the reactions of phenylmagnesium bromide... in THF. Journal of Organic Chemistry.
American Chemical Society. (2022). Safety Aspects of Mechanochemical Grignard Synthesis. ACS Chemical Health & Safety.
BenchChem Tech Support. (2025).[4][5] Managing Exotherms in Large-Scale Grignard Reactions.
Organic Process Research & Development. (2017). Continuous Flow Synthesis of Grignard Reagents.
Technical Support Center: Moisture Control in Triphenyl-Propanol Synthesis
Status: Operational Topic: Moisture Sensitivity & Troubleshooting in Grignard-Mediated Synthesis Target Molecule: 1,1,3-Triphenyl-1-propanol and related derivatives Audience: Medicinal Chemists, Process Development Scien...
Author: BenchChem Technical Support Team. Date: February 2026
Status: Operational
Topic: Moisture Sensitivity & Troubleshooting in Grignard-Mediated Synthesis
Target Molecule: 1,1,3-Triphenyl-1-propanol and related derivatives
Audience: Medicinal Chemists, Process Development Scientists
Introduction: The Zero-Tolerance Threshold
You are likely accessing this guide because your synthesis of 1,1,3-triphenyl-1-propanol —a critical pharmacophore scaffold—has failed to initiate, stalled, or resulted in a gummy, insoluble mess during workup.
While this synthesis typically employs a Grignard addition (e.g., Phenylmagnesium bromide + 1,3-Diphenylpropan-1-one), the tertiary alcohol product is sterically demanding to form. The presence of moisture does not merely lower yield; it fundamentally alters the reaction kinetics by passivating the magnesium surface and protonating the carbanion intermediate.
This guide moves beyond basic "dry glassware" advice. We define the <10 ppm water threshold required for reproducibility and provide self-validating protocols to ensure your system meets it.
Module 1: The "Dry" Standard (Solvents & Environment)
The 10 ppm Rule
For triphenyl-propanol derivatives, the large hydrophobic bulk of the reagents makes the reaction mixture viscous. If the solvent contains >50 ppm water, the resulting magnesium hydroxide precipitates will coat the unreacted magnesium, halting the reaction before the sterically hindered ketone can be attacked.
Data: Drying Agent Efficiency for THF
Comparison of methods to achieve the <10 ppm requirement.
Method
Residual Water (ppm)
Time to Reach Equilibrium
Suitability for Grignard
Na/Benzophenone Still
30–50 ppm
1–2 Hours (Reflux)
Marginal. Often introduces ketyl byproducts.
Molecular Sieves (3Å, 10% w/v)
< 5 ppm
24–48 Hours
Optimal. Superior dryness and safety.
Rotary Evaporator (Vac)
> 500 ppm
N/A
Critical Failure. Do not use.
Commercial "Anhydrous"
20–50 ppm
Variable (Age dependent)
Verify. Must be tested before use.
Expert Insight: Do not rely on the purple color of benzophenone ketyl as a guarantee of <10 ppm water.[1] It indicates the absence of oxygen and gross moisture, but sieves are quantitatively superior for deep drying [1].
Protocol: The Sieve Activation Standard
Select: Use 3Å molecular sieves (beads, not powder, to prevent filtration issues).
Activate: Heat at 300°C under high vacuum for 12 hours. Microwave activation is insufficient for critical Grignard applications.
Store: Store solvent over activated sieves for at least 24 hours prior to use.
Module 2: Reagent Integrity & Initiation
The Moisture Contamination Cascade
Water triggers a "death spiral" in Grignard synthesis. It is not a linear loss of yield; it is a catalytic poison for the initiation step.
Figure 1: The mechanism by which trace water halts Grignard initiation.
Protocol: The Knochel Titration
Never assume commercial Grignard concentration.
To ensure precise stoichiometry for the triphenyl-propanol synthesis, you must titrate your reagent. The Knochel method is the industry standard because it differentiates active Grignard from basic impurities (like alkoxides) [2].
Reagent: Dissolve
(100 mg) in THF (2 mL) saturated with LiCl.
Process: Add your Grignard solution dropwise to the iodine solution at 0°C.
Endpoint: The solution transitions from Deep Brown
Clear/Colorless .
Logic: The Grignard reagent undergoes rapid I/Mg exchange. The disappearance of iodine color marks the exact molar equivalence.
Module 3: Synthesis of 1,1,3-Triphenyl-1-propanol
Reaction Scheme:
Step-by-Step Workflow
System Prep: Flame-dry a 3-neck flask under vacuum; backfill with Argon (3 cycles).
Reagent Prep:
Charge flask with 1.2 equiv of Phenylmagnesium bromide (titrated).
Dilute with THF dried over 3Å sieves.
Addition (The Critical Step):
Dissolve 1,3-diphenylpropan-1-one (dihydrochalcone) in dry THF.
Add dropwise to the Grignard at 0°C.
Troubleshooting: If the solution turns cloudy/gummy immediately, your addition rate is too fast, causing local high concentrations of Mg-alkoxides. Slow down.
Reflux: Warm to Room Temp (RT). If TLC shows starting material remains, heat to mild reflux (60°C) for 1 hour.
Note: The steric bulk of the three phenyl rings may slow the final attack.
Figure 2: Operational workflow for the addition phase.
Module 4: Quenching & Isolation (The "Rock" Problem)
A common failure mode in triphenyl-propanol synthesis is the formation of a rock-hard solid during acid quench, trapping the product. This is caused by anhydrous magnesium salts hydrating rapidly.
Add: Add saturated aqueous Rochelle's Salt solution dropwise.
Mechanism: The tartrate ligand chelates magnesium (
), keeping it in the aqueous phase and preventing the formation of insoluble emulsions [3].
Result: Clean phase separation. The organic layer contains your alcohol; the aqueous layer holds the chelated magnesium.
FAQ: Troubleshooting Specific Scenarios
Q: My Grignard reagent won't initiate (Mg turnings are still shiny/dull).A: You likely have a passivated oxide layer.[2]
Fix: Add a single crystal of Iodine. If that fails, add 2-3 drops of 1,2-dibromoethane (Entrainment method). This reacts aggressively with Mg, exposing a fresh surface for your phenyl bromide to react.
Q: I see a white precipitate forming during the ketone addition.A: This is likely magnesium alkoxide aggregation.
Fix: It is usually harmless if stirring continues. If the stir bar seizes, add more anhydrous THF. Do not increase heat immediately, as this can promote Wurtz coupling side reactions.
Q: My yield is low (<40%), and I see a lot of biphenyl.A: This indicates Wurtz Coupling (
).
Cause: Localized heating or lack of dilution.[3][4]
Fix: Dilute your alkyl halide significantly before addition and add it slower to keep the local concentration of R-X low relative to Mg.
References
Williams, D. B., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354.
Krasovskiy, A., & Knochel, P. (2006). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Synthesis, 2006(5), 890–891.[5]
Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis (Vol. 1, p. 983). Wiley. (Standard reference for Rochelle's Salt workup).
1,1,3-Triphenyl-1-propanol 1H NMR chemical shifts interpretation
This guide provides a comprehensive technical analysis of the 1H NMR chemical shifts for 1,1,3-Triphenyl-1-propanol , a tertiary alcohol typically synthesized via Grignard addition. This document is structured for resear...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive technical analysis of the 1H NMR chemical shifts for 1,1,3-Triphenyl-1-propanol , a tertiary alcohol typically synthesized via Grignard addition. This document is structured for researchers requiring rigorous structural verification and impurity profiling.
Executive Summary & Compound Identity
1,1,3-Triphenyl-1-propanol is a sterically crowded tertiary alcohol featuring two phenyl rings attached to the carbinol carbon and a third phenyl ring separated by an ethyl bridge. Its NMR spectrum is characterized by a dense aromatic region (15 protons) and a distinct aliphatic ethylene bridge (
AB aliphatic system connecting a trityl-like center to a benzyl group.
Synthesis Context & Impurity Origins
Understanding the synthesis is critical for interpreting the NMR spectrum, as specific impurities often co-elute. The standard synthesis involves the addition of Phenylmagnesium bromide (PhMgBr) to Methyl 3-phenylpropanoate (Methyl hydrocinnamate) or Dihydrochalcone .
) forms an AB or AA'XX' spin system, often appearing as two distorted triplets or complex multiplets depending on the field strength.
H-3 (Benzylic, ~2.70 ppm): These protons are deshielded by the adjacent phenyl ring (anisotropy). They typically appear slightly downfield of the H-2 protons.
H-2 (Carbinol-adjacent, ~2.48 ppm): These protons are deshielded by the tertiary alcohol center. The steric bulk of the two phenyl rings at C-1 can cause slight diastereotopic broadening if the rotation is restricted, though they are chemically equivalent in the free-rotating molecule.
B. The Aromatic Region ( 7.10 – 7.60 ppm)
This region integrates to 15 protons but is rarely fully resolved.
Ortho-protons of C1-Phenyls: Often appear as the most downfield set (~7.5 ppm) due to the deshielding effect of the quaternary oxygenated carbon.
Meta/Para & Benzyl Phenyl: These form a complex envelope (~7.1 - 7.4 ppm).
Differentiation: The 5 protons of the C3-phenyl group (benzyl) are magnetically distinct from the 10 protons of the C1-phenyl groups (trityl-like), but overlap is significant.
to the NMR tube. Shake and re-acquire. If this peak disappears, it confirms the -OH assignment.
Shift Variance: The position is highly concentration-dependent (hydrogen bonding) and can drift between 1.8 ppm and 3.0 ppm.
Assignment Logic & Validation Workflow
To ensure the correct assignment of the aliphatic chain (distinguishing H-2 from H-3), use the following logic derived from substituent additivity rules:
Author: BenchChem Technical Support Team. Date: February 2026
Subject: 1,1,3-Triphenyl-1-propanol (TPP)
Comparison Target: Triphenylmethanol (TPM) & Advanced vs. Standard NMR Techniques
Audience: Synthetic Chemists, Spectroscopists, and Drug Discovery Researchers[1]
Executive Summary & Strategic Context
In the development of lipophilic pharmacophores, tertiary alcohols featuring bulky aromatic substituents are critical intermediates. 1,1,3-Triphenyl-1-propanol (TPP) represents a distinct structural challenge compared to its symmetric analogue, Triphenylmethanol (TPM) .[1] While TPM possesses
symmetry that simplifies its spectrum, TPP introduces a propyl linker that breaks this symmetry, creating a complex aliphatic-aromatic interface.[1]
This guide compares two analytical "performance" metrics:
Structural Performance: How the insertion of an ethyl linker (transforming TPM to TPP) alters chemical shift dispersion and relaxation dynamics.
Methodological Performance: A comparison of Standard 1D
C NMR versus an Integrated 2D Strategy (HSQC/HMBC) for resolving the crowded aromatic region (125–148 ppm).
Synthesis & Sample Preparation Protocol
To ensure the spectral data discussed is reproducible, the compound is synthesized via a Grignard addition to an ester. This route is chosen over ketone addition to demonstrate the "double addition" mechanism, which is relevant for impurity profiling (e.g., incomplete addition leading to ketones).
Relaxation Agent: For quantitative integration of the quaternary C1 carbon, add 0.02 M
to shorten relaxation times.
Comparative Analysis: TPP vs. TPM[1]
The transition from Triphenylmethanol to 1,1,3-Triphenyl-1-propanol introduces specific spectral shifts. Understanding these differences allows researchers to validate the success of the alkylation.
Table 1: Chemical Shift Comparison (
)
Carbon Type
Assignment
Triphenylmethanol (TPM) (ppm)
1,1,3-Triphenyl-1-propanol (TPP) (ppm)
Structural Logic
Quaternary
C-OH
82.3
~78.5
Replacement of Ph with alkyl (propyl) group increases shielding relative to the anisotropic deshielding of a 3rd phenyl ring.[1]
Aliphatic
C2 ()
N/A
~42.1
Alpha to quaternary center; deshielded by C-OH but shielded relative to aromatic.[1]
Quaternary aromatic carbons attached to C-OH center.[1]
Aromatic
Ipso (C3)
N/A
~142.5
Quaternary aromatic carbon attached to the alkyl chain (less deshielded than C1-attached).[1]
Aromatic
Ortho/Meta/Para
127.0 – 128.5 (Cluster)
125.5 – 128.5
TPP has two distinct spin systems: the geminal phenyls (equiv) and the isolated phenyl (unique).
Critical Insight: In TPM, the aromatic region is simplified due to symmetry (only 4 signals total). In TPP, the symmetry is reduced. You will see two sets of aromatic signals: one set for the two equivalent phenyl rings at C1, and a distinct set for the phenyl ring at C3.
Methodological Comparison: 1D vs. Integrated 2D
The core challenge in analyzing TPP is the Aromatic Crowding between 125 and 129 ppm. A standard 1D spectrum often fails to resolve the ortho and meta carbons of the different rings.
Workflow Visualization
The following diagram illustrates the decision logic for assigning the TPP spectrum, comparing the "Standard" path (high ambiguity) with the "Integrated" path (high certainty).
Figure 1: Decision matrix for NMR assignment. Method B is required for definitive assignment of the non-equivalent aromatic rings.
Detailed Assignment Strategy (Method B)
To achieve publication-quality assignment (E-E-A-T standard), follow this logic:
Step 1: The Aliphatic Anchors (DEPT-135)
Observation: Two signals in the 30–45 ppm range.
DEPT-135: Both signals will appear inverted (negative phase), confirming they are methylene (
The most powerful tool for TPP is HMBC (Heteronuclear Multiple Bond Correlation) , which connects protons to carbons 2-3 bonds away.
Experiment: Irradiate the C2 protons (~2.4 ppm).
Correlation:
You will see a strong cross-peak to the C1 Quaternary Carbon (~78.5 ppm) .
You will see a cross-peak to the Ipso-Carbons of the geminal phenyl rings (~146 ppm) .
Validation: This confirms that the signal at 146 ppm belongs to the two phenyl rings next to the alcohol, distinguishing it from the signal at 142 ppm (which correlates only with C3 protons).
Step 3: Aromatic Deconvolution
Geminal Rings (attached to C1): Due to free rotation, the ortho and meta carbons are chemically equivalent within the timescale of NMR, producing intense signals.
Isolated Ring (attached to C3): Will show standard mono-substituted benzene intensities.[1]
Integration (Quantitative 13C): If run with
(or Cr(acac)3), the integration ratio of the aromatic region should reflect the 10:5 proton ratio (or carbon count equivalent).
References
Spectral Database for Organic Compounds (SDBS). SDBS No. 3265 (Triphenylmethanol) & Analogues.[1] National Institute of Advanced Industrial Science and Technology (AIST).[1]
[Link][1]
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data.[1][3] Springer-Verlag Berlin Heidelberg.[1] (Authoritative text for chemical shift prediction rules).
[Link][1]
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1][4] Spectrometric Identification of Organic Compounds (7th Ed.).[1] John Wiley & Sons.[1] (Source for additivity rules in alkyl-substituted aromatics).
[Link][1]
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.[1] (Essential for identifying THF/Ether residues in Grignard products).
[Link]
Advanced FTIR Characterization of Triphenyl Alcohols: Tertiary Hydroxyl Analysis
Executive Summary Context: Triphenyl alcohols (trityl alcohols) serve as critical scaffolds in drug discovery (e.g., Clotrimazole) and as sterically demanding protecting groups in organic synthesis. Their structural bulk...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Context: Triphenyl alcohols (trityl alcohols) serve as critical scaffolds in drug discovery (e.g., Clotrimazole) and as sterically demanding protecting groups in organic synthesis. Their structural bulk creates unique vibrational signatures that deviate from standard aliphatic alcohol profiles.
The Challenge: Standard FTIR interpretation often misidentifies the tertiary hydroxyl group in triphenyl systems due to:
Steric Shielding: The bulky phenyl rings inhibit intermolecular hydrogen bonding, altering the expected O-H broadening.
Spectral Overlap: Intense aromatic C-H and C=C vibrations can obscure the fingerprint region where C-O stretching occurs.
The Solution: This guide provides a definitive, comparative analysis of the vibrational modes of triphenyl alcohols, distinguishing them from primary/secondary counterparts through frequency shifts and dilution-dependent behaviors.
Mechanistic Theory: Vibrational Modes in Steric Environments
The Tertiary C-O Stretch (The Fingerprint Marker)
Unlike primary alcohols where the C-O stretch appears near 1050 cm⁻¹, tertiary alcohols exhibit this band at significantly higher frequencies (1150–1200 cm⁻¹ ).
Causality: The central carbon in a triphenyl system is electron-deficient due to the inductive pull of the oxygen and the resonance/hybridization effects of the three phenyl rings. However, the C-O bond itself is strengthened by the coupling with the heavy C-C skeletal vibrations of the quaternary center, shifting the absorption to higher energy (blue shift).
The O-H Stretch (The Steric Probe)
The O-H stretching frequency is a direct reporter of the local environment.
Free O-H (~3600 cm⁻¹): Represents a non-interacting hydroxyl group. In triphenyl alcohols, the "propeller" arrangement of the phenyl rings creates a hydrophobic cage, often preserving this "free" state even in higher concentrations where smaller alcohols would fully aggregate.
H-Bonded O-H (~3300–3400 cm⁻¹): Represents intermolecular hydrogen bonding. In trityl systems, this band is often sharper and less intense than in aliphatic alcohols because the steric bulk physically limits the formation of extensive H-bond networks.
Comparative Analysis: Triphenyl vs. Aliphatic Alcohols
The following data compares the vibrational signatures of Triphenylmethanol (Ph₃COH) against standard primary, secondary, and tertiary aliphatic alcohols.
Critical Note: Do not confuse the C-O stretch (~1156 cm⁻¹) with the aromatic ring breathing mode often seen near 1000–1030 cm⁻¹. The C-O stretch in Ph₃COH is typically the most intense band in the 1100–1200 region.
Experimental Protocols (Self-Validating Systems)
To rigorously identify the tertiary hydroxyl group, you must perform a Dilution Validation . This distinguishes the true O-H stretch from potential contaminants (like water) and confirms the steric nature of the alcohol.
Protocol A: The Dilution Test (Distinguishing Free vs. Bonded)
Objective: Isolate the "Free" O-H stretch to confirm the hydroxyl functionality without H-bonding interference.
Preparation: Prepare a 10% (w/v) stock solution of the triphenyl alcohol in a non-polar, non-H-bonding solvent (e.g., Carbon Tetrachloride
or Carbon Disulfide ). Note: If is restricted, dry Dichloromethane () is a viable alternative, though spectral windows must be checked.
Baseline Scan: Collect a background spectrum of the pure solvent.
Concentrated Scan (10%): Acquire spectrum. Observe the broad band at ~3450 cm⁻¹ (H-bonded aggregates).
Stepwise Dilution: Dilute the sample serially (1%, 0.1%, 0.01%).
Validation Logic:
As concentration decreases , the broad band at ~3450 cm⁻¹ should diminish .
Simultaneously, a sharp peak at ~3600 cm⁻¹ (Free O-H) should emerge and persist .
Result: If the broad peak remains constant despite dilution, the sample likely contains wet solvent (water) rather than exhibiting intermolecular H-bonding.
Protocol B: Solid State Verification (KBr vs. ATR)
Objective: Quick identification of the C-O stretch.
Method: KBr Pellet is preferred over ATR for triphenyl compounds to avoid refractive index artifacts with the high-index aromatic rings.
Mixture: Mix 1-2 mg sample with 100 mg dry KBr. Grind to a fine powder.
Target Check: Look for the "Trityl Pattern" :
Strong doublet/multiplet at 700/750 cm⁻¹ (Monosubstituted benzene).[2]
Strong band at ~1156 cm⁻¹ (C-O).
Medium band at ~3470 cm⁻¹ (O-H).
Visualization: Assignment Logic & Steric Pathway
Diagram 1: Spectral Assignment Workflow
This logic tree guides the researcher through the identification process, filtering out false positives from the aromatic background.
Caption: Logical workflow for distinguishing tertiary hydroxyl groups in triphenyl scaffolds from moisture or other alcohol classes.
Diagram 2: The Steric Shielding Mechanism
Visualizing why triphenyl alcohols show distinct "Free O-H" bands even at higher concentrations compared to primary alcohols.
Caption: Mechanistic impact of the trityl cage, favoring the Free O-H vibrational state by physically blocking intermolecular interactions.
References
LibreTexts Chemistry. (2022). Spectroscopy of Alcohols and Phenols. Link
Michigan State University (MSU). (n.d.). Infrared Spectroscopy: Characteristic Absorptions. Link
Spectroscopy Online. (2017). Alcohols—The Rest of the Story: Secondary and Tertiary Alcohols. Link
Chegg/Expert Verification. (2020). IR Spectrum of Triphenylmethanol Peak Assignments. Link
Decoding the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 1,1,3-Triphenyl-1-propanol
The Subject Molecule: 1,1,3-Triphenyl-1-propanol 1,1,3-Triphenyl-1-propanol is a tertiary alcohol with a molecular weight of 288.37 g/mol . Its structure, featuring a hydroxyl group on a carbon atom bonded to two phenyl...
Author: BenchChem Technical Support Team. Date: February 2026
The Subject Molecule: 1,1,3-Triphenyl-1-propanol
1,1,3-Triphenyl-1-propanol is a tertiary alcohol with a molecular weight of 288.37 g/mol . Its structure, featuring a hydroxyl group on a carbon atom bonded to two phenyl groups and a phenylethyl group, presents several key features that will dictate its fragmentation cascade under electron ionization. The presence of the tertiary alcohol functional group suggests that the molecular ion peak (M+) is likely to be of low abundance or even absent, a common characteristic for alcohols which readily undergo fragmentation.[1][2] The multiple phenyl groups, on the other hand, can stabilize certain fragment ions through resonance, leading to characteristic and prominent peaks in the mass spectrum.
Predicted Fragmentation Pathways under Electron Ionization (EI)
Electron ionization is a "hard" ionization technique that imparts significant energy into the analyte molecule, leading to extensive fragmentation. The fragmentation of 1,1,3-triphenyl-1-propanol is anticipated to be dominated by two primary, competing pathways characteristic of alcohols: α-cleavage and dehydration (loss of water).[3][4][5] The stability of the resulting carbocations will be a major driving force in determining the relative abundance of the observed fragment ions.[6]
α-Cleavage: The Dominant Fragmentation Route
α-Cleavage involves the breaking of a carbon-carbon bond adjacent to the carbon bearing the hydroxyl group.[7] This is a highly favored fragmentation pathway for alcohols because it leads to the formation of a resonance-stabilized oxonium ion.[3][4] For 1,1,3-triphenyl-1-propanol, there are two potential α-cleavage events:
Cleavage of the C1-C2 bond: This would result in the loss of a phenylethyl radical (•CH₂CH₂Ph) and the formation of the diphenylhydroxymethyl cation. This cation is highly stabilized by resonance delocalization of the positive charge across the two phenyl rings and the oxygen atom.
Cleavage of a C1-Phenyl bond: This would lead to the loss of a phenyl radical (•Ph) and the formation of a phenylethyl(phenyl)hydroxymethyl cation.
Between these two possibilities, the cleavage of the C1-C2 bond is predicted to be the major fragmentation pathway due to the formation of a more stable radical (phenylethyl vs. phenyl) and a highly resonance-stabilized cation.
Dehydration: The Signature of Alcohols
Another characteristic fragmentation pathway for alcohols is the loss of a water molecule (H₂O), resulting in a fragment ion with a mass 18 units less than the molecular ion (M-18).[2][3][4][5] This dehydration process can occur through various mechanisms, often involving a hydrogen rearrangement. The resulting alkene radical cation may then undergo further fragmentation.
Subsequent Fragmentations and Rearrangements
The initial fragment ions formed through α-cleavage and dehydration are themselves susceptible to further fragmentation, leading to a cascade of smaller ions. For instance, the ions containing phenyl groups can undergo rearrangements to form the highly stable tropylium ion (C₇H₇⁺) at m/z 91.[8] The presence of a prominent peak at m/z 77, corresponding to the phenyl cation (C₆H₅⁺), is also a common feature in the mass spectra of aromatic compounds.
Comparative Analysis with Structurally Similar Compounds
To substantiate our predictions, we can compare the expected fragmentation of 1,1,3-triphenyl-1-propanol with the known fragmentation patterns of similar molecules.
Tertiary Alcohols: The mass spectra of tertiary alcohols typically show a very weak or absent molecular ion peak and are dominated by α-cleavage.[1][2] For example, in the mass spectrum of 2-methyl-2-butanol, the base peak arises from the loss of an ethyl radical via α-cleavage.
Compounds with Multiple Phenyl Groups: Molecules containing multiple phenyl groups often exhibit fragment ions corresponding to the phenyl cation (m/z 77) and the tropylium ion (m/z 91). The stability of the benzene ring contributes to the prominence of these aromatic fragments.[1]
3-Phenyl-1-propanol: The mass spectrum of 3-phenyl-1-propanol shows a prominent base peak at m/z 91, attributed to the tropylium ion formed through rearrangement and cleavage. It also displays a significant peak at m/z 117, resulting from the loss of a hydroxyl radical and subsequent rearrangement.[9] While this is a primary alcohol, the influence of the phenyl group on fragmentation is evident.
Predicted Mass Spectrum: A Summary of Key Ions
Based on the mechanistic principles and comparative analysis, the following table summarizes the predicted key fragment ions in the electron ionization mass spectrum of 1,1,3-triphenyl-1-propanol.
m/z
Proposed Ion Structure
Formation Pathway
Predicted Relative Abundance
288
[C₂₁H₂₀O]⁺•
Molecular Ion
Very Low to Absent
270
[C₂₁H₁₈]⁺•
M-18 (Loss of H₂O)
Moderate
183
[C₁₃H₁₁O]⁺
α-Cleavage (Loss of •CH₂CH₂Ph)
High (Likely Base Peak)
165
[C₁₃H₉]⁺
Loss of H₂O from m/z 183
Moderate
105
[C₇H₅O]⁺
Further fragmentation
Moderate
91
[C₇H₇]⁺
Tropylium Ion (Rearrangement)
High
77
[C₆H₅]⁺
Phenyl Cation
Moderate
Experimental Protocol for Mass Spectrometric Analysis
To experimentally verify the predicted fragmentation pattern, the following general protocol for Gas Chromatography-Mass Spectrometry (GC-MS) with an electron ionization source can be employed.[10]
Instrumentation:
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
Electron Ionization (EI) source
Quadrupole or Time-of-Flight (TOF) mass analyzer
GC Conditions:
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable for separating aromatic compounds.
Injector Temperature: 250 °C
Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
MS Conditions:
Ionization Mode: Electron Ionization (EI)
Electron Energy: 70 eV
Source Temperature: 230 °C
Mass Range: m/z 40-400
Sample Preparation:
Dissolve a small amount of 1,1,3-triphenyl-1-propanol in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
Inject 1 µL of the solution into the GC-MS system.
Visualizing the Fragmentation Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the predicted primary fragmentation pathways of 1,1,3-triphenyl-1-propanol.
Caption: Predicted primary fragmentation pathways of 1,1,3-triphenyl-1-propanol.
Conclusion
This guide provides a comprehensive, albeit predictive, analysis of the mass spectrometry fragmentation pattern of 1,1,3-triphenyl-1-propanol. By applying fundamental principles of mass spectrometry and drawing comparisons with structurally related molecules, we have elucidated the likely major fragmentation pathways, including α-cleavage and dehydration, and identified the key fragment ions that would be expected in an experimental spectrum. The proposed GC-MS protocol offers a starting point for the empirical verification of these predictions. This detailed, mechanistically-driven approach serves as a valuable resource for researchers in the identification and structural characterization of this and similar compounds, underscoring the predictive power of mass spectrometry in modern chemical analysis.
References
Chemistry Steps. (n.d.). Mass Spectrometry of Alcohols. Retrieved from [Link]
Chemistry LibreTexts. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]
Chemistry Steps. (n.d.). Alpha (α) Cleavage. Retrieved from [Link]
TMP Chem. (2023, June 2). Fragmentation in Mass Spectrometry. Retrieved from [Link]
Unknown. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction.
PubChem. (n.d.). 1,1,3-Triphenylpropane. Retrieved from [Link]
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
ResearchGate. (2025, October 16). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. Retrieved from [Link]
Chemistry Steps. (n.d.). McLafferty Rearrangement. Retrieved from [Link]
Doc Brown's Chemistry. (n.d.). mass spectrum of propan-1-ol fragmentation pattern of m/z m/e ions for analysis and identification of 1-propanol image diagram doc brown's advanced organic chemistry revision notes. Retrieved from [Link]
Unknown. (n.d.). McLafferty Rearrangement.
Whitman College. (n.d.). GCMS Section 6.10. Retrieved from [Link]
Modern Organic Chemistry. (2025, July 3). Mass Spec Mech Alcohols Alpha Cleavage Source. Retrieved from [Link]
Chemistry LibreTexts. (2022, July 3). 6.3: Rearangement. Retrieved from [Link]
Freie Universität Berlin. (n.d.). Mass Spectrometry of Drug Derivatives: A Contribution to the Characterization of Fragmentation Reactions by Labelling with Stabl. Retrieved from [Link]
Chem Explained. (2022, June 19). McLafferty Rearrangement: An overview. Retrieved from [Link]
JoVE. (2024, December 5). Video: Mass Spectrometry: Alcohol Fragmentation. Retrieved from [Link]
Cambridge University Press. (n.d.). McLafferty Rearrangement.
MassBank. (2008, October 21). MSBNK-Fac_Eng_Univ_Tokyo-JP008187. Retrieved from [Link]
PubMed. (2019, December 5). MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES. Retrieved from [Link]
ResearchGate. (2020, April 6). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. Retrieved from [Link]
Doc Brown's Chemistry. (n.d.). mass spectrum of propanal fragmentation pattern of m/z m/e ions for analysis and identification of propionaldehyde image diagram doc brown's advanced organic chemistry revision notes. Retrieved from [Link]
Chemsrc. (2025, September 17). 1,2,3-triphenylpropane-1,3-dione | CAS#:4888-39-5. Retrieved from [Link]
Publish Comparison Guide: Melting Point & Purity of 1,1,3-Triphenyl-1-Propanol Scaffolds
This guide provides an in-depth technical analysis of the melting point ranges for 1,1,3-triphenyl-1-propanol and its critical pharmaceutical derivatives. Note to Researchers: A common point of confusion in literature is...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of the melting point ranges for 1,1,3-triphenyl-1-propanol and its critical pharmaceutical derivatives.
Note to Researchers: A common point of confusion in literature is the distinction between the fundamental hydrocarbon scaffold (CAS 6880-25-7) and the widely used chiral auxiliary (S)-(-)-2-Amino-1,1,3-triphenyl-1-propanol (CAS 79868-78-3). This guide addresses both but focuses on the amino-derivative where melting point is a critical quality attribute (CQA) for purity.
Executive Summary: The Thermodynamic Fingerprint
In drug development and organic synthesis, the melting point (MP) of 1,1,3-triphenyl-1-propanol derivatives serves as a rapid, non-destructive proxy for enantiomeric purity and solvent inclusion. While the fundamental non-amino alcohol is often a viscous oil or low-melting solid, the 2-amino derivative is a crystalline solid with a distinct MP range used to validate the success of Grignard-based chiral syntheses.
Key Metric: A melting point depression of >2°C from the reference standard (139–144°C) typically indicates <95% purity or the presence of unreacted benzophenone/ester precursors.
Physicochemical Profile & Comparative Data
The following table contrasts the target compound against its structural analogs and precursors. This comparison highlights how the flexibility of the propyl chain lowers the melting point relative to the rigid triphenylmethanol system.
Common impurity; drastically lowers product MP if present.
Technical Insight: The ~20°C drop in melting point from Triphenylmethanol (162°C) to (S)-2-Amino-1,1,3-triphenyl-1-propanol (~142°C) illustrates the entropic penalty of the flexible ethyl linker (-CH2-CH2-) introduced between the phenyl rings and the chiral center.
Synthesis & Purification Workflow
Context: The synthesis typically involves the Grignard addition of Phenylmagnesium bromide to an amino-ester (e.g., Phenylalanine methyl ester).
Checkpoint: Crude oil will likely contain biphenyl (byproduct of PhMgBr coupling).
Recrystallization (The Critical Step):
Solvent System: Ethanol/Water (9:1) or pure Ethanol.
Procedure: Dissolve crude solid in boiling ethanol. Add water dropwise until turbidity persists. Cool slowly to room temperature, then to 4°C.
Causality: Rapid cooling traps impurities (benzophenone), leading to a broad MP range (e.g., 125–135°C). Slow cooling allows the thermodynamically stable crystal lattice to exclude impurities.
Drying:
Dry under vacuum (0.1 mmHg) at 40°C for 6 hours.
Validation: Residual solvent can depress MP by 5–10°C.
Visualizing the Purity Assessment Logic
The following diagram illustrates the decision tree for interpreting melting point data during the synthesis of the amino-alcohol derivative.
Figure 1: Logic flow for interpreting melting point data. A low range indicates chemical impurities, while a mid-range often indicates solvates.
Technical Discussion: Why the Range Matters
The "Eutectic" Trap
In Grignard syntheses, unreacted Benzophenone (MP 48°C) is a common impurity. Because Benzophenone melts much lower than the product, even small amounts (1-2%) form a eutectic mixture that drastically depresses the observed melting point of the 1,1,3-triphenyl-1-propanol derivative.
Observation: If your sample begins "sweating" or shrinking at ~120°C, it indicates the presence of a eutectic impurity phase before the bulk melt.
Comparison with Triphenylmethanol
Researchers often use Triphenylmethanol as a training analog. Note the distinction:
Triphenylmethanol:
| MP: 162°C. Structure is rigid.
1,1,3-Triphenyl-1-propanol:
| MP: ~142°C (Amino). Structure has rotational freedom.
Implication: Do not mistake the lower MP of the propanol derivative for impurity when comparing it to the methanol analog. The structural flexibility inherently lowers the lattice energy.
References
Sigma-Aldrich. (S)-(-)-2-Amino-1,1,3-triphenyl-1-propanol Product Specification. Retrieved from
PubChem. Compound Summary: 1,1,3-Triphenyl-1-propanol (CAS 6880-25-7). National Library of Medicine. Retrieved from
ChemicalBook. Product Properties: (S)-2-Amino-1,1,3-triphenyl-1-propanol. Retrieved from
Wiley Online Library. Engineering Catalysts for Enantioselective Addition (Supporting Info). (Confirming MP 148-150°C for high purity fractions). Retrieved from
NIST WebBook. 1-Propanol, 1,1,3-triphenyl- Data. U.S. Department of Commerce. Retrieved from
Comparative Guide: Steric & Electronic Profile of Triphenylmethanol vs. 1,1,3-Triphenyl-1-propanol
[1] Executive Summary This guide provides a technical comparison between Triphenylmethanol (Ph₃COH) and 1,1,3-Triphenyl-1-propanol .[1] While both are bulky tertiary alcohols used in organic synthesis and drug discovery,...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
This guide provides a technical comparison between Triphenylmethanol (Ph₃COH) and 1,1,3-Triphenyl-1-propanol .[1] While both are bulky tertiary alcohols used in organic synthesis and drug discovery, they exhibit distinct steric and electronic behaviors driven by their structural rigidity.[1][2]
Triphenylmethanol acts as the "gold standard" for steric hindrance, possessing a rigid, propeller-like geometry that maximizes cone angle and protects the hydroxyl group.[1]
1,1,3-Triphenyl-1-propanol introduces conformational flexibility via a phenethyl tail.[1] This reduces local steric crowding at the reaction center while altering lipophilicity (LogP) and crystal packing efficiency.[1][2]
Part 1: Structural & Steric Analysis[1]
The fundamental difference lies in the proximity of the phenyl rings to the hydroxyl center.[1][2]
Triphenylmethanol (The "Propeller")[2]
Geometry: The central carbon is bonded to three phenyl rings.[1][2] To minimize steric clash, the rings twist out of plane, forming a
Steric Consequence: This creates a massive "cone of protection" around the oxygen atom, making bimolecular nucleophilic attacks (S_N2) impossible and esterification extremely difficult.[1][2]
1,1,3-Triphenyl-1-propanol (The "Tethered" Analog)[1]
Geometry: The central carbon holds two phenyl rings and one phenethyl group (
Steric Consequence: The third phenyl ring is removed from the immediate vicinity of the hydroxyl group by a two-carbon tether.[1] This flexible linker allows the third ring to fold back (via
-stacking) or extend away.[1][2] The local steric bulk is reduced to that of a diphenylalkyl carbinol.[1][2]
Visualization: Steric Shielding Comparison
Figure 1: Abstract representation of steric crowding. Note the rigid "cage" effect in Triphenylmethanol versus the flexible tether in the propanol derivative.
Part 2: Physical & Chemical Properties Data[1][3]
The introduction of the alkyl chain in 1,1,3-triphenyl-1-propanol disrupts the efficient crystal packing seen in triphenylmethanol, leading to a lower melting point and altered solubility.[1]
Property
Triphenylmethanol
1,1,3-Triphenyl-1-propanol
Significance
Formula
Propanol has higher MW but lower density packing.[1]
MW
260.33 g/mol
288.39 g/mol
Melting Point
160–163 °C
~85–90 °C (Est.)*
Rigid symmetry vs. flexible alkyl chain disruption.[1][2]
Both react via S_N1; Trityl is slightly faster.[2]
CAS Number
76-84-6
6880-25-7
*Note: While the amino-derivative melts at 139°C, the non-H-bonding alkyl tail lowers the MP significantly compared to the trityl analog.
Part 3: Experimental Validation Protocols
To validate the differences in steric bulk and electronic stability, the following protocols are recommended.
Experiment A: Synthesis via Grignard Reaction
This protocol demonstrates the accessibility of the sterically crowded center.[1][2] 1,1,3-Triphenyl-1-propanol is synthesized by adding two equivalents of phenylmagnesium bromide to an ester, a classic method for creating bulky alcohols.[1]
Observation: The first equivalent forms the ketone intermediate.[1][2] The second equivalent attacks the ketone to form the alkoxide.[1][2]
Reflux: Warm to room temperature and reflux for 1 hour to ensure the second bulky phenyl group adds successfully.
Quench: Pour into ice-cold dilute
.
Purification: Extract with ether, dry over
, and recrystallize from hexanes/ethanol.
Figure 2: Double Grignard addition pathway. The success of the second addition confirms that the center, while bulky, is accessible to nucleophiles.
Experiment B: Comparative Lucas Test (S_N1 Rates)
This test compares the stability of the carbocation intermediates, which is a proxy for electronic stabilization vs. steric inhibition of solvation.[1][2]
Protocol:
Prepare Lucas Reagent (Anhydrous
in concentrated HCl).
In Vial A: Dissolve 50 mg Triphenylmethanol in 0.5 mL ethanol.
In Vial B: Dissolve 50 mg 1,1,3-Triphenyl-1-propanol in 0.5 mL ethanol.
Add 2 mL Lucas Reagent to each and vortex.
Expected Results:
Vial A (Ph3COH): Turns turbid/yellow instantly.[1][2] The trityl cation is exceptionally stable and forms immediately, reacting with chloride to form insoluble trityl chloride.[1][2]
Vial B (Propanol): Turns turbid rapidly (within seconds), but slightly slower than A.[1][2] The cation is stabilized by two phenyls and the alkyl group, but lacks the third resonance contributor.[1][2]
Part 4: Applications in Drug Discovery
Understanding the difference between these two scaffolds is critical for Medicinal Chemistry:
Pharmacophore Design:
Triphenylmethanol is often too rigid and lipophilic (LogP > 5), leading to poor bioavailability.[1][2] It is primarily used as a protecting group (Trityl) rather than a drug scaffold.[1][2]
1,1,3-Triphenyl-1-propanol offers a "flexible bulky" motif.[1] The ethyl tether allows the remote phenyl ring to access hydrophobic pockets in enzymes (e.g., CYP450 active sites or GPCRs) that a rigid trityl group cannot reach.[1][2]
Metabolic Stability:
The methylene hydrogens in the propanol tether (
) are susceptible to metabolic oxidation (hydroxylation), whereas the quaternary center of triphenylmethanol is metabolically inert (though the rings can be oxidized).
References
Grignard Synthesis of Bulky Alcohols
Synthesis of Triphenylmethanol from Methyl Benzoate and Phenylmagnesium Bromide.[1][2] Organic Syntheses, Coll.[1][2][3] Vol. 3, p.839 (1955).[1][2]
Carey, F. A., & Sundberg, R. J.[1] Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer.[1][2] (Discussion on Trityl cation stability).
Physical Properties & CAS Data
PubChem Compound Summary for CID 4070833 (1,1,3-Triphenyl-1-propanol).[1][4]
Spectral Fingerprinting & Functional Analysis: 1,1,3-Triphenyl-1-propanol vs. (S)-2-Amino-1,1,3-triphenyl-1-propanol
Executive Summary & Structural Logic In the realm of asymmetric synthesis, (S)-2-Amino-1,1,3-triphenyl-1-propanol (ATP) is a privileged chiral ligand, widely recognized for its role in the Corey-Bakshi-Shibata (CBS) redu...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Structural Logic
In the realm of asymmetric synthesis, (S)-2-Amino-1,1,3-triphenyl-1-propanol (ATP) is a privileged chiral ligand, widely recognized for its role in the Corey-Bakshi-Shibata (CBS) reduction and as a precursor to oxazaborolidine catalysts. Its structural analog, 1,1,3-Triphenyl-1-propanol (TP) , lacks the crucial amine functionality and chirality at the C2 position.
For researchers, distinguishing these two is critical for two reasons:
Process Control: TP is a potential byproduct in the synthesis of ATP if the amino group is lost or if non-amino precursors are inadvertently used.
Mechanistic Understanding: Comparing their spectra isolates the electronic and steric contributions of the primary amine group (
) within a sterically crowded triphenyl scaffold.
Structural Divergence
The core difference lies at the C2 position :
ATP (Functional Scaffold): Contains a chiral methine carbon bonded to a primary amine (
). This creates a "chiral pocket" essential for enantioselective catalysis.
TP (Achiral Analog): Contains a methylene group (
). It possesses a plane of symmetry (unless substituted on the rings) and lacks the Lewis-basic nitrogen required for metal coordination.
Synthesis & Origins (Visualized)
To understand the impurities, one must understand the origin. ATP is typically derived from the amino acid L-Phenylalanine, whereas TP is derived from hydrocinnamic acid derivatives.
Figure 1: Synthetic divergence. ATP retains the chiral center from Phenylalanine, while TP is generated from the achiral hydrocinnamate backbone.
Detailed Spectral Comparison
The following data facilitates the rapid identification of the active ligand versus its des-amino analog.
Infrared Spectroscopy (FT-IR)
The functional group region (4000–1500 cm⁻¹) provides the quickest "Yes/No" confirmation of the amine group.
Feature
(S)-2-Amino-1,1,3-triphenyl-1-propanol (ATP)
1,1,3-Triphenyl-1-propanol (TP)
Diagnostic Note
N-H Stretch
3300–3400 cm⁻¹ (Doublet/Spike)
Absent
Primary amines typically show two spikes; alcohols show one broad band.
O-H Stretch
3200–3500 cm⁻¹ (Broad, Overlaps N-H)
3300–3450 cm⁻¹ (Broad, Strong)
In ATP, the OH and NH bands often merge into a complex broad peak.
Fingerprint
C-N stretch ~1050-1200 cm⁻¹
C-O stretch only
Less reliable due to aromatic ring overtones.
Nuclear Magnetic Resonance (
-NMR)
The proton environment at C2 is the definitive fingerprint.
Position
Proton Type
ATP Chemical Shift (, ppm)
TP Chemical Shift (, ppm)
Multiplicity & Logic
Aromatic
Ph-H
7.0 – 7.6 (15H)
7.1 – 7.4 (15H)
Multiplet. Overlap makes this region poor for differentiation.
C2
H -C-N vs H -C-H
3.8 – 4.1 (1H, Methine)
2.2 – 2.5 (2H, Methylene)
CRITICAL DIFFERENCE. The methine in ATP is deshielded by the amine and chiral center. TP shows a standard alkyl methylene.
C3
Ph-CH-
2.8 – 3.1 (2H)
2.6 – 2.8 (2H)
In ATP, these protons are diastereotopic (split into complex dd or ABX system) due to the adjacent chiral center. In TP, they appear as a triplet.
Heteroatoms
-OH / -NH
Variable (Broad, 1.5–3.0)
Variable (Broad, 1.5–2.5)
Exchangeable with .
Mass Spectrometry (MS)
ATP: Molecular Ion
m/z. Fragmentation often shows loss of benzyl group or ammonia.
TP: Molecular Ion
m/z (Dehydration is common in tertiary alcohols). Parent mass .
Experimental Protocols
Protocol A: High-Resolution NMR Purity Assay
Objective: To quantify the ratio of ATP to TP or other impurities.
Solvent Selection: Use
(Chloroform-d) for routine analysis. If OH/NH peak resolution is required to assess hydrogen bonding, use .
Sample Prep: Dissolve 10 mg of sample in 0.6 mL solvent. Filter through a cotton plug if any turbidity exists (magnesium salts from Grignard often linger).
Acquisition:
Set relaxation delay (
) to seconds to ensure accurate integration of aromatic vs. aliphatic protons.
Acquire 16–32 scans.
Analysis:
Integrate the Aromatic region (set to 15H).
Check the 3.8–4.1 ppm region. If it integrates to 1H, you have pure ATP.
Check the 2.2–2.5 ppm region. Any triplet here indicates the presence of the des-amino analog (TP).
Protocol B: Enantiomeric Excess (ee) Determination via HPLC
Objective: Since ATP is chiral, confirming optical purity is mandatory.
Column: Chiralcel OD-H or AD-H (Daicel).
Mobile Phase: Hexane : Isopropanol (90:10 to 80:20).
Flow Rate: 0.5 – 1.0 mL/min.
Detection: UV @ 254 nm.
Expectation:
(S)-ATP will elute at a specific retention time (
).
(R)-ATP (enantiomer) will have a distinct
.
TP (achiral) will elute as a single peak, likely with a different capacity factor (
) due to lack of the amine interaction with the stationary phase.
Decision Logic (Visualized)
Use this flowchart to rapidly classify an unknown sample from this synthesis family.
Figure 2: Spectral decision tree for identifying (S)-2-Amino-1,1,3-triphenyl-1-propanol vs. its achiral analog.
Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). "Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines." Journal of the American Chemical Society, 109(18), 5551-5553. Link
National Institute of Standards and Technology (NIST). 1,1,3-Triphenyl-1-propanol Mass Spectrum Data.Link
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Chromatographic Retention Time of 1,1,3-Triphenyl-1-Propanol (HPLC/GC)
Content Type: Publish Comparison Guide
Executive Summary
1,1,3-Triphenyl-1-propanol (CAS: 6880-25-7) presents a unique chromatographic challenge due to its high lipophilicity (LogP ~4.9) and significant steric bulk derived from its three phenyl rings. Unlike smaller alcohols, this compound behaves more like a polyaromatic hydrocarbon (PAH) in retention mechanisms.
This guide compares High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methodologies, providing researchers with optimized protocols for purity assessment, reaction monitoring (e.g., Grignard synthesis), and impurity profiling.
Chemical Profile & Chromatographic Behavior
Before selecting a method, understand the molecule's physical drivers:
Property
Value / Characteristic
Chromatographic Implication
Molecular Formula
C₂₁H₂₀O
High molecular weight requires extended run times or gradients.
LogP
~4.9 (Predicted)
Extreme Lipophilicity: Requires high organic strength in RP-HPLC (e.g., >80% ACN).
Boiling Point
>350°C (Predicted)
GC Challenge: Requires high-temperature columns/methods or derivatization (TMS).
UV Chromophore
3 x Phenyl Rings
Excellent UV Response: Strong absorbance at 254 nm; max sensitivity at 210-220 nm.
Sterics
Bulky Tertiary Alcohol
Peak Tailing: Steric hindrance may prevent effective shielding of silanols, leading to tailing.
Method Selection: HPLC vs. GC
The choice between HPLC and GC depends on the analytical goal. Use the decision matrix below to select the optimal path.
Figure 1: Decision tree for selecting the appropriate chromatographic technique based on analytical requirements.
Best For: Assay purity, isolation of impurities, and stability studies.
Mechanism: Solvophobic interaction dominated by pi-pi interactions if Phenyl phases are used.
Recommended Column Chemistries
C18 (Octadecyl): The industry standard. Provides strong retention based on hydrophobicity.
Phenyl-Hexyl: Offers superior selectivity for this compound due to pi-pi interactions with the three phenyl rings. Often resolves isomers (e.g., 1,2,3-triphenyl isomers) better than C18.
Standard Operating Procedure (SOP)
Parameter
Condition
Rationale
Column
Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm)
High surface area with end-capping to reduce silanol interactions with the -OH group.
Mobile Phase A
0.1% Phosphoric Acid in Water
Acid suppresses ionization of silanols; improves peak shape.
Mobile Phase B
Acetonitrile (ACN)
ACN has lower viscosity than MeOH, preventing high backpressure at high organic % needed for elution.
Steep gradient required to elute the highly lipophilic triphenyl core.
Flow Rate
1.0 mL/min
Standard flow for 4.6 mm ID columns.
Detection
UV @ 254 nm (Reference) & 210 nm (Trace)
254 nm is selective for the phenyl rings; 210 nm detects non-aromatic impurities.
Temperature
40°C
Elevated temperature reduces mobile phase viscosity and improves mass transfer.
Expected Performance:
Retention Time (Rt): ~12.5 - 14.0 min (under described gradient).
Tailing Factor: < 1.3 (Acceptable). If > 1.5, increase column temp to 50°C.
Protocol B: Gas Chromatography (GC)
Best For: Rapid reaction monitoring, checking for volatile precursors (e.g., acetophenone, benzophenone).
Risk: Thermal dehydration. Tertiary alcohols can dehydrate to alkenes (1,1,3-triphenylpropene) in hot injectors.
Derivatization Strategy (Critical)
To prevent thermal degradation and improve peak symmetry, derivatization with MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) is highly recommended.
A Comprehensive Guide to the Proper Disposal of 1,1,3-Triphenyl-1-propanol
This guide provides essential, step-by-step procedures for the safe and compliant disposal of 1,1,3-Triphenyl-1-propanol. As researchers, scientists, and drug development professionals, our commitment to safety and envir...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides essential, step-by-step procedures for the safe and compliant disposal of 1,1,3-Triphenyl-1-propanol. As researchers, scientists, and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench. Adhering to proper disposal protocols is not merely a regulatory requirement but a cornerstone of responsible scientific practice. This document is structured to provide a logical workflow, from initial hazard assessment to final disposal, ensuring that every step is clear, justified, and grounded in established safety standards.
Hazard Assessment and Waste Characterization
The foundational step in any disposal plan is to understand the material's intrinsic hazards. Based on analogous compounds, 1,1,3-Triphenyl-1-propanol should be handled as a hazardous substance.
Inferred Hazards:
Structurally related compounds exhibit a range of hazards. For instance, 1,1-Diphenyl-1-propanol is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4), a cause of skin irritation (Category 2), and a cause of serious eye damage (Category 1)[1]. Similarly, 3-Phenyl-1-propanol is noted to cause skin and serious eye irritation[2][3][4]. Therefore, it is prudent to assume 1,1,3-Triphenyl-1-propanol presents similar risks.
Regulatory Classification:
Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it is specifically listed or if it exhibits one of four characteristics: ignitability, corrosivity, reactivity, or toxicity[5][6]. 1,1,3-Triphenyl-1-propanol is not a specifically listed waste on the F, K, P, or U lists[5][7][8]. Therefore, its classification depends on its characteristics.
Toxicity: The primary concern. While specific toxicity data is unavailable, its "harmful if swallowed" analog suggests it could be classified as toxic.
Ignitability: As a high-molecular-weight alcohol, it is not expected to be highly flammable at room temperature, but this should be confirmed.
Reactivity: It is not expected to be reactive under normal conditions[5].
Corrosivity: It is not expected to be corrosive.
Your facility's EHS office is the ultimate authority for determining the appropriate EPA waste codes based on generator knowledge or analytical testing[9].
Parameter
Inferred Information for 1,1,3-Triphenyl-1-propanol
Source/Justification
Physical State
Solid
Based on similar triphenyl-substituted alcohols like Triphenylmethanol.
Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.
D-series code (e.g., for toxicity) if it fails the Toxicity Characteristic Leaching Procedure (TCLP). Consult EHS for specific code assignment.
Based on RCRA characteristic waste definitions[5][10].
Immediate Safety & Personal Protective Equipment (PPE)
Before handling 1,1,3-Triphenyl-1-propanol for disposal, ensure all safety measures are in place. The causality is simple: preventing exposure eliminates risk.
Mandatory PPE:
Eye Protection: Wear chemical safety goggles or a face shield. Standard safety glasses are insufficient. This is critical to prevent serious eye damage[1].
Hand Protection: Wear chemically resistant gloves (e.g., nitrile).
Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned.
Work Area: Always handle the chemical waste inside a certified chemical fume hood to avoid inhalation of any dust or aerosols[3]. Ensure an eyewash station and safety shower are readily accessible[2].
Waste Segregation and Collection Workflow
Proper segregation at the point of generation is the most critical step for a safe, compliant, and cost-effective disposal process. Mixing disparate waste streams is a common and dangerous error that can lead to unforeseen chemical reactions and complicates disposal.
Step-by-Step Protocol for Waste Collection:
Designate a Waste Container: Use a container that is compatible with the chemical, leak-proof, and has a secure, tight-fitting lid[11]. For solid waste, a wide-mouth high-density polyethylene (HDPE) container is suitable. Never use an open beaker or flask for waste accumulation[11].
Label the Container: Before adding any waste, affix a "Hazardous Waste" label. Fill in all required information:
Full Chemical Name: "Waste 1,1,3-Triphenyl-1-propanol"
Hazard Characteristics: "Toxic," "Irritant"
Accumulation Start Date
Researcher's Name and Lab Number
Transfer the Waste: Carefully transfer the solid 1,1,3-Triphenyl-1-propanol into the designated waste container. If transferring a solution, use a funnel.
Segregate Contaminated Materials: Any disposable items heavily contaminated with the compound (e.g., weigh boats, gloves, paper towels used for cleanup) must also be placed in the solid hazardous waste container.
Secure the Container: Close the container lid tightly immediately after adding waste. It must remain closed at all times except when adding waste.
Caption: Decision workflow for segregating 1,1,3-Triphenyl-1-propanol waste.
On-Site Accumulation and Storage
Hazardous waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory, near the point of generation[11].
Key Storage Requirements:
Location: The SAA must be under the control of the laboratory personnel.
Volume Limits: No more than 55 gallons of total hazardous waste may be accumulated in an SAA[11].
Container Integrity: Ensure the waste container is in good condition, not leaking, and remains closed.
Secondary Containment: It is best practice to place liquid waste containers in a secondary containment bin to catch any potential leaks.
Final Disposal Pathway
The ultimate disposal of 1,1,3-Triphenyl-1-propanol must be conducted by a licensed and certified hazardous waste management company[9][12]. Laboratory personnel should never attempt to dispose of this chemical via standard trash or drain disposal[3][6].
The Disposal Process:
Request a Pickup: Once your waste container is full, or if you are approaching the accumulation time limits set by your institution, contact your EHS department to schedule a waste pickup.
Documentation (Waste Manifest): A hazardous waste manifest is a legal document that tracks the waste from the point of generation to its final destination. Your EHS department will handle this, but you must ensure the information you provided on the container label is accurate. This system ensures a complete chain of custody[9].
Treatment Method: For non-halogenated organic solids like 1,1,3-Triphenyl-1-propanol, the most common and environmentally sound disposal method is high-temperature incineration in a permitted facility[12]. This process destroys the organic molecule, converting it to carbon dioxide and water.
Decontamination and Spill Management
Accidents can happen, and a clear, pre-defined plan is essential for a safe response.
Small Spill Cleanup Protocol:
Alert Personnel: Notify others in the immediate area.
Ensure Ventilation: If not already in a fume hood, ensure the area is well-ventilated.
Don PPE: Wear the full PPE described in Section 2.
Contain and Absorb: For a solid spill, carefully sweep or scoop the material to minimize dust generation. For a solution, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads)[4][13].
Collect Waste: Place the absorbed material and any contaminated cleaning supplies into your designated hazardous waste container[1].
Decontaminate Surface: Clean the spill area with soap and water.
Equipment Decontamination:
Glassware: Rinse glassware that has come into contact with the compound with a suitable solvent (e.g., acetone). The first rinseate is considered hazardous and must be collected in the appropriate liquid hazardous waste stream (e.g., "Non-halogenated Organic Liquid Waste"). Subsequent rinses can typically be managed as non-hazardous, but confirm this with your EHS department.
By adhering to these systematic procedures, you ensure the safe handling and disposal of 1,1,3-Triphenyl-1-propanol, protecting yourself, your colleagues, and the environment.
References
Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: 1-Propanol.
Fisher Scientific. (2025). Safety Data Sheet: 3-Phenyl-1-propanol.
Fisher Scientific. (2015). Safety Data Sheet.
Sigma-Aldrich. (2022). Safety Data Sheet: (R)-(+)-1-phenyl-1-propanol.
Sigma-Aldrich. (2014). Material Safety Data Sheet: 1-Propanol.
Sigma-Aldrich. (2026). Safety Data Sheet: 3-phenyl-1-propanol.
The University of Chicago Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Procedures.
Sigma-Aldrich. (2022). Safety Data Sheet: 1,1-DIPHENYL-1-PROPANOL.
Tetra Tech. (2022). Hazardous Waste Disposal in the Workplace: EPA Regulations to Know.
West Liberty University. (n.d.). Material Safety Data Sheet: 1-PROPANOL.
Handling 1,1,3-Triphenyl-1-propanol requires elevated ocular protection protocols beyond standard laboratory safety glasses.[1] Due to the high molecular weight and lipophilic nature of this tertiary alcohol, it poses significant risks of irreversible corneal damage upon contact and respiratory irritation if dust is inhaled.[1]
This guide provides a self-validating safety framework for researchers, prioritizing the prevention of ocular trauma and environmental contamination.[1]
Physicochemical & Hazard Profile
Understanding the physical state is the precursor to selecting the correct PPE.[1]
Property
Description
Safety Implication
CAS Number
6880-25-7
Unique identifier for SDS verification.
Physical State
Solid (Crystalline Powder)
Risk of airborne particulates/dust generation during weighing.[1]
Solubility
Lipophilic (Soluble in DCM, THF, Alcohols)
Skin absorption is enhanced when dissolved in organic solvents.[1]
GHS Signal
DANGER
Indicates severe acute risks (specifically to eyes).[1]
H-Codes
H315, H318 , H335, H410
H318 (Eye Damage) dictates the primary PPE strategy.[1]
PPE Selection Matrix
The following matrix dictates the mandatory equipment based on the operational state of the chemical.
Core PPE Requirements[2]
Protection Zone
Equipment Standard
Technical Justification
Ocular (Critical)
Chemical Splash Goggles (ANSI Z87.1+)
Mandatory. Safety glasses with side shields are insufficient due to the H318 hazard.[1] Goggles provide a seal against dust ingress and splashes.[1]
Respiratory
Fume Hood (Face Velocity: 80–100 fpm)
Primary engineering control.[1] Prevents inhalation of dust (H335).[1][2]
Critical Step: Inspect gloves for pinholes by inflating them with air before use.[1]
Weighing (Static Control):
Triphenyl-substituted compounds can be static-prone.[1] Use an anti-static gun or ionizer bar if the powder disperses.[1]
Never weigh outside the hood.[1] If the balance is external, transfer the solid into a tared, closed vial inside the hood before moving to the balance.[1]
Doffing & Disposal:
Wipe down the exterior of the reagent bottle with a dry Kimwipe before returning to storage.[1]
Dispose of gloves as hazardous chemical waste (due to H410 aquatic toxicity).[1]
Emergency Response Procedures
In the event of exposure, immediate action is required to prevent permanent damage.[1]
Ocular Exposure Response Algorithm
Figure 2: Immediate response workflow for ocular exposure to 1,1,3-Triphenyl-1-propanol.
Spill Management
Solid Spill: Do not sweep dry dust (risk of inhalation).[1] Cover with a wet paper towel (water or ethanol) to dampen, then wipe up.[1] Place in a sealed bag for disposal.
Liquid Spill: Absorb with vermiculite or sand.[1] Do not use combustible materials (sawdust) if the solvent is an oxidizer or flammable.[1]
References
PubChem. (n.d.).[1] 1,1,3-Triphenyl-propan-1-OL (Compound).[1][3][4][5] National Library of Medicine.[1] Retrieved February 9, 2026, from [Link][1]
European Chemicals Agency (ECHA). (n.d.).[1] Registration Dossier: 1,1,3-Triphenylpropan-1-ol.[1][3] Retrieved February 9, 2026, from [Link][1]